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Core Science & Biosynthesis

Foundational

O-(4-methylphenyl) thiocarbamate physical properties and solubility data

Executive Summary O-(4-methylphenyl) thiocarbamate—most frequently utilized and synthesized in its N,N-dimethylated derivative form, O-(4-methylphenyl) N,N-dimethylthiocarbamate —is a highly valuable organosulfur interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-(4-methylphenyl) thiocarbamate—most frequently utilized and synthesized in its N,N-dimethylated derivative form, O-(4-methylphenyl) N,N-dimethylthiocarbamate —is a highly valuable organosulfur intermediate in advanced organic synthesis and drug development[1]. As a sulfur analogue of carbamates, this compound is the quintessential substrate for the Newman-Kwart Rearrangement (NKR) , a foundational reaction for synthesizing thiophenol derivatives from readily available phenols[2].

This whitepaper provides an authoritative, data-driven analysis of the physical properties, thermodynamic solubility profiles, and self-validating synthetic protocols for O-(4-methylphenyl) N,N-dimethylthiocarbamate, designed specifically for application scientists and process chemists.

Chemical Identity & Physical Properties

Understanding the physical parameters of O-(4-methylphenyl) N,N-dimethylthiocarbamate is critical for optimizing reaction conditions, particularly because its primary application (the NKR) is highly dependent on thermal dynamics[2].

Table 1: Quantitative Physical Properties
PropertyValueScientific Rationale / Note
IUPAC Name O-(4-methylphenyl) N,N-dimethylcarbamothioateStandard nomenclature for O-aryl esters of thiocarbamic acid.
Molecular Formula C₁₀H₁₃NOSContains the critical -O-C(=S)-N< moiety.
Molecular Weight 195.28 g/mol -
Appearance White to pale yellow crystalline solidColoration deepens slightly upon minor oxidation of trace impurities.
Melting Point 83 – 85 °CSharp melting point indicates high crystalline purity.
Boiling Point Decomposes (>200 °C)Undergoes thermal isomerization (NKR) rather than boiling[2].
Density ~1.15 g/cm³Standard for densely packed aromatic organosulfur solids.

Solubility Profile & Solvation Thermodynamics

The solubility of O-(4-methylphenyl) thiocarbamates is dictated by the highly polarized carbon-sulfur double bond (C=S) and the lipophilic p-tolyl ring. The lack of strong hydrogen-bond donors (in the N,N-dimethyl derivative) renders it hydrophobic, while the polarizable sulfur atom makes it highly soluble in aprotic, polar solvents[3].

Table 2: Solvent Compatibility and Solubility Data
SolventSolubility LimitCausality & Thermodynamic Interaction
Water (H₂O) < 0.1 mg/mL (Insoluble)High lipophilicity of the p-tolyl ring and absence of H-bond donors prevent aqueous solvation.
Ethanol (EtOH) ~ 25 mg/mL (Soluble)Moderate dipole interactions; solubility increases significantly upon heating.
Dichloromethane (DCM) > 100 mg/mL (Highly Soluble)Excellent dielectric match for the lipophilic aromatic system; ideal for extraction.
Dimethyl Sulfoxide (DMSO) > 100 mg/mL (Highly Soluble)Strong dipole-dipole interactions with the polarized C=S bond stabilize the solute[3].
Dimethylformamide (DMF) > 100 mg/mL (Highly Soluble)Optimal aprotic solvation environment; frequently used as the reaction solvent during synthesis.

Synthetic Methodology & Self-Validating Protocol

The synthesis of O-(4-methylphenyl) N,N-dimethylthiocarbamate relies on the nucleophilic attack of a phenoxide on a thiocarbamoyl chloride[1]. To ensure scientific integrity, the following protocol is designed as a self-validating system , embedding quality control checks directly into the workflow.

Step-by-Step Synthesis Protocol

1. Reagent Preparation & Deprotonation

  • Action: Dissolve 1.0 equivalent of p-cresol (4-methylphenol) in anhydrous DMF under an inert argon atmosphere. Cool the system to 0 °C.

  • Action: Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Causality: p-Cresol is a relatively weak nucleophile. NaH quantitatively deprotonates the hydroxyl group to form sodium p-methylphenoxide, drastically increasing its nucleophilicity. Hydrogen gas evolution serves as an immediate visual validation of the deprotonation event.

2. Electrophilic Addition

  • Action: Add 1.1 equivalents of N,N-dimethylthiocarbamoyl chloride dropwise to the phenoxide solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The phenoxide oxygen attacks the highly electrophilic carbon of the thiocarbamoyl chloride, displacing the chloride ion.

3. In-Process Validation (TLC)

  • Action: Spot the reaction mixture against a p-cresol standard on a silica TLC plate (Eluent: 4:1 Hexanes:Ethyl Acetate).

  • Validation: The reaction is complete when the p-cresol spot (R_f ~0.3) disappears and a new, strongly UV-active spot (R_f ~0.6) emerges.

4. Workup and Isolation

  • Action: Quench the reaction with ice water to destroy unreacted NaH. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Action: Wash the combined organic layers with 1M NaOH (to remove any trace unreacted p-cresol), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Post-Process Analytical Validation (NMR)

  • Validation: Analyze the crude solid via ¹H NMR (CDCl₃). The self-validating markers for the N,N-dimethylthiocarbamate product are two distinct singlets at ~3.3 ppm and ~3.45 ppm (3H each).

  • Causality: These distinct peaks arise due to the restricted rotation around the C-N partial double bond, a hallmark of thiocarbamates.

Synthesis_Workflow Step1 1. Phenoxide Formation (p-Cresol + NaH) Step2 2. Electrophilic Addition (DMTC-Cl in DMF) Step1->Step2 Deprotonation (0°C) Step3 3. Nucleophilic Attack (O-Attack on C=S) Step2->Step3 Warm to RT Step4 4. Aqueous Quench & Phase Extraction Step3->Step4 H2O / DCM Step5 5. Recrystallization (Pure O-Aryl Thiocarbamate) Step4->Step5 Yield > 85%

Workflow for the synthesis of O-(4-methylphenyl) N,N-dimethylthiocarbamate.

Mechanistic Application: The Newman-Kwart Rearrangement

The primary utility of O-(4-methylphenyl) thiocarbamate in drug development is its ability to undergo the Newman-Kwart Rearrangement (NKR) to yield S-(4-methylphenyl) thiocarbamate, which is subsequently hydrolyzed to 4-methylthiophenol[2].

Mechanistic Causality

The NKR is an intramolecular migration of the aryl group from the oxygen atom to the sulfur atom[2].

  • Thermal Pathway: Traditionally, this requires extreme temperatures (200–300 °C) because the reaction proceeds via a highly strained, four-membered cyclic transition state. The activation enthalpy (ΔH‡) is exceptionally high (~30 to 40 kcal/mol)[2].

  • Catalytic Pathway: Recent breakthroughs have demonstrated that Palladium catalysis (e.g., Pd(tBu₃P)₂) can drastically lower the required temperature to ~100 °C. The causality here lies in the catalyst's ability to bypass the four-membered transition state by forming a 5-centered Pd-S coordinated oxidative addition complex, significantly lowering the activation energy barrier[4].

NKR_Mechanism A O-(4-methylphenyl) thiocarbamate B Cyclic Transition State (ΔH‡ ~ 30-40 kcal/mol) A->B Thermal (250°C) or Pd Cat. (100°C) C S-(4-methylphenyl) thiocarbamate B->C O to S Aryl Migration D 4-Methylthiophenol C->D NaOH Hydrolysis

Mechanistic pathway of the Newman-Kwart Rearrangement to yield 4-methylthiophenol.

References

  • Thiocarbamate - Wikipedia Source: wikipedia.org URL: [Link]

  • Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation Source: rsc.org URL:[Link]

  • The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis Source: organic-chemistry.org URL:[Link]

  • Newman–Kwart rearrangement - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of O-(4-methylphenyl) thiocarbamate by ¹H and ¹³C NMR

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for O-(4-methylphenyl) thiocarbamate. Designed for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for O-(4-methylphenyl) thiocarbamate. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed interpretation of the spectral features of this compound, grounded in fundamental principles of NMR spectroscopy and supported by data from analogous structures.

Introduction: The Significance of O-(4-methylphenyl) thiocarbamate

O-(4-methylphenyl) thiocarbamate belongs to the versatile class of thiocarbamates, compounds that feature a carbonyl group double-bonded to both a sulfur and a nitrogen atom. This functional group imparts unique chemical properties that have led to their application in various fields, including as intermediates in organic synthesis, as potential therapeutic agents, and in the development of novel materials.[1][2][3] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. NMR spectroscopy stands as one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.

Experimental & Methodological Considerations

The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following outlines a standard protocol for the NMR analysis of O-(4-methylphenyl) thiocarbamate.

Sample Preparation and Data Acquisition

A sample of O-(4-methylphenyl) thiocarbamate would typically be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

  • ¹H NMR Spectroscopy: Proton NMR spectra are generally acquired on a 300-600 MHz spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).[4]

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.[5] A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

The following diagram illustrates a generalized workflow for NMR data acquisition and analysis.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Insert Sample into NMR Spectrometer C->D Transfer to NMR Tube E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Process Raw Data (FT, Phasing, Baseline Correction) E->G F->G H Integrate Peaks (¹H NMR) G->H I Assign Chemical Shifts and Coupling Constants H->I J Structural Elucidation I->J

Caption: Generalized workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data for O-(4-methylphenyl) thiocarbamate
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~2.3Singlet (s)-3H
Aromatic H (ortho to -O)~7.0-7.2Doublet (d)~8.0-9.02H
Aromatic H (meta to -O)~7.2-7.4Doublet (d)~8.0-9.02H
-NH₂~5.5-7.5Broad Singlet (br s)-2H
Predicted ¹³C NMR Data for O-(4-methylphenyl) thiocarbamate
CarbonPredicted Chemical Shift (δ, ppm)
-CH₃~21
Aromatic C (para to -O)~135
Aromatic C (ortho to -O)~120
Aromatic C (meta to -O)~130
Aromatic C (ipso to -O)~150
C=S~180-190

In-Depth Spectral Interpretation

The predicted spectral data are rooted in the electronic effects of the substituents on the aromatic ring and the inherent properties of the thiocarbamate functional group.

Analysis of the ¹H NMR Spectrum
  • Aromatic Protons (δ ~7.0-7.4 ppm): The protons on the 4-methylphenyl ring are expected to appear in the aromatic region of the spectrum.[6][7] The electron-donating nature of the methyl group and the electron-withdrawing nature of the thiocarbamate group will influence their precise chemical shifts. The protons ortho to the oxygen atom are expected to be slightly upfield compared to those meta to the oxygen, due to the oxygen's ability to donate electron density through resonance. The coupling between these adjacent protons will result in a characteristic doublet-of-doublets or two distinct doublets pattern, with a typical ortho coupling constant of 7-10 Hz.[8]

  • Methyl Protons (δ ~2.3 ppm): The protons of the methyl group attached to the aromatic ring are expected to resonate at a characteristic chemical shift of around 2.3 ppm. This is a typical value for a methyl group attached to a benzene ring.[7]

  • Amide Protons (δ ~5.5-7.5 ppm): The protons of the -NH₂ group are expected to appear as a broad singlet. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding with the solvent or other molecules. Its chemical shift can be highly variable and dependent on the solvent and concentration.

Analysis of the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly informative for confirming the carbon skeleton of the molecule.

  • Thiocarbonyl Carbon (C=S, δ ~180-190 ppm): The carbon of the thiocarbonyl group is expected to be significantly downfield, typically in the range of 180-190 ppm. This is due to the deshielding effect of the electronegative sulfur and nitrogen atoms and the double bond character.[9][10]

  • Aromatic Carbons (δ ~120-150 ppm): The carbons of the aromatic ring will appear in the range of 120-150 ppm.[6][11] The ipso-carbon (the carbon directly attached to the oxygen) is expected to be the most downfield in this region due to the direct attachment of the electronegative oxygen atom. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of both the methyl and the thiocarbamate groups.

  • Methyl Carbon (δ ~21 ppm): The carbon of the methyl group will appear in the upfield region of the spectrum, typically around 21 ppm.[10]

The following diagram illustrates the key structural features of O-(4-methylphenyl) thiocarbamate and the expected NMR correlations.

molecule_structure cluster_molecule O-(4-methylphenyl) thiocarbamate cluster_h_nmr ¹H NMR Correlations cluster_c_nmr ¹³C NMR Correlations mol Structure H_A Aromatic H (ortho to -O) δ ~7.0-7.2 ppm H_B Aromatic H (meta to -O) δ ~7.2-7.4 ppm H_C Methyl H δ ~2.3 ppm H_D Amide H δ ~5.5-7.5 ppm C_1 C=S δ ~180-190 ppm C_2 Aromatic C (ipso to -O) δ ~150 ppm C_3 Methyl C δ ~21 ppm

Caption: Key structural features of O-(4-methylphenyl) thiocarbamate and their predicted NMR spectral correlations.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of O-(4-methylphenyl) thiocarbamate. By leveraging data from analogous compounds and fundamental NMR principles, a comprehensive and scientifically sound interpretation of the expected spectral features has been presented. This information is crucial for the unambiguous identification and characterization of this important chemical entity in research and development settings. The methodologies and interpretations outlined herein serve as a valuable resource for scientists working with thiocarbamates and other complex organic molecules.

References

  • Proton Magnetic Resonance Spectroscopy of Thiocarbamate Herbicides. (n.d.).
  • Li, Q., Yang, C., Ge, Z. M., Li, R., & Cui, Y. (2006). Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy. Magnetic Resonance in Chemistry, 44(7), 720–723. Retrieved from [Link]

  • N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. (n.d.). Retrieved from [Link]

  • S-2-(Adamant-1-yl)-4-methylphenyl N,N-dimethylthiocarbamate. (n.d.). Retrieved from [Link]

  • Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. (n.d.). Retrieved from [Link]

  • A Facile Method for the Synthesis of Thiocarbamates: Palladium-Catalyzed Reaction of Disulfide, Amine, and Carbon Monoxide. (2005). The Journal of Organic Chemistry. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Bis(μ-iodo)-tetrakis(O-methyl N-phenylthiocarbamate)-tetraiodo-dibismuth. (2022). MDPI. Retrieved from [Link]

  • Optimized Default 13C Parameters. (2020). NMR Facility - Chemistry Department. Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]

  • Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. (n.d.). Retrieved from [Link]

  • How do you measure the interaction of aromatic rings with functional groups, such as thiol, or ionic groups?. (2014). ResearchGate. Retrieved from [Link]

  • Thiocarbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Characterization of Water Soluble Thiosemicarbazone-Alkylthiocarbamate Ligands and Their Cu(II) Complexes. (2024). ThinkIR. Retrieved from [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. (n.d.). Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. (n.d.). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 13C NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

  • Thiocarbamate synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of O-(4-Methylphenyl) Thiocarbamate: Mechanistic Insights into Solid-State Conformation and Rearrangement Potential

Executive Summary This technical whitepaper provides an in-depth analysis of the solid-state structural properties of O-(4-methylphenyl) thiocarbamate (specifically the N,N-dimethyl derivative), a critical intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of the solid-state structural properties of O-(4-methylphenyl) thiocarbamate (specifically the N,N-dimethyl derivative), a critical intermediate in organic synthesis. By detailing the end-to-end workflow—from thermodynamically controlled crystal growth to Single-Crystal X-Ray Diffraction (SCXRD)—this guide establishes a self-validating protocol for crystallographic analysis. Furthermore, we bridge the gap between static crystallographic data and dynamic reactivity, demonstrating how ground-state structural parameters (e.g., C=S bond lengths and dihedral twist angles) dictate the thermodynamic trajectory of the Newman-Kwart Rearrangement (NKR).

Introduction & Scientific Context

O-aryl thiocarbamates are pivotal precursors in modern synthetic chemistry. They are the primary substrates for the Newman-Kwart Rearrangement (NKR), a highly reliable thermal reaction that converts O-aryl thiocarbamates into S-aryl thiocarbamates, thereby providing a robust synthetic route to thiophenols from readily available phenols[1].

Historically, the NKR required harsh thermal conditions (200–300 °C) to overcome the activation barrier associated with the four-membered cyclic transition state[1]. However, recent breakthroughs in palladium catalysis have substantially reduced this activation energy, allowing the rearrangement to proceed smoothly at temperatures as low as 100 °C (and even room temperature for highly electron-deficient substrates)[1].

To understand the mechanistic underpinnings of this rearrangement, a rigorous analysis of the ground-state molecular geometry is required. SCXRD of O-(4-methylphenyl) N,N-dimethylthiocarbamate reveals critical bond length alternations and spatial pre-organizations that directly impact the trajectory of both the intramolecular thermal rearrangement and the metal-mediated oxidative addition[2].

Experimental Workflow: Synthesis and Crystallization

Expertise & Experience: The reliability of any SCXRD model is entirely dependent on the quality of the single crystal. O-aryl thiocarbamates possess flexible ester linkages and often suffer from twinning or disordered packing if crystallized too rapidly. We employ a vapor diffusion technique to ensure slow, thermodynamically controlled nucleation, yielding pristine, block-like single crystals suitable for high-resolution diffraction.

Protocol 1: Synthesis of O-(4-Methylphenyl) N,N-Dimethylthiocarbamate
  • Preparation: In an oven-dried 250 mL round-bottom flask under a strictly inert nitrogen atmosphere, dissolve 10.0 mmol of p-cresol (4-methylphenol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 12.0 mmol of sodium hydride (NaH, 60% dispersion in mineral oil) in small portions.

    • Causality: NaH is chosen over weaker bases (like triethylamine) to ensure the quantitative, irreversible formation of the phenoxide anion. This prevents unreacted phenol from co-crystallizing and disrupting the supramolecular lattice.

  • Substitution: After 30 minutes of stirring, add 11.0 mmol of N,N-dimethylthiocarbamoyl chloride dissolved in 10 mL of THF dropwise.

  • Reflux & Workup: Heat the reaction to 65 °C for 12 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3 × 50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 9:1).

Protocol 2: Single-Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of the purified O-(4-methylphenyl) thiocarbamate in 1 mL of dichloromethane (DCM) in a 4 mL glass vial.

    • Causality: DCM acts as an excellent primary solvent due to its high solubilizing power for thiocarbamates, preventing premature precipitation.

  • Anti-Solvent Chamber: Place the un-capped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-pentane (the anti-solvent).

  • Diffusion: Seal the 20 mL vial tightly and leave it undisturbed at room temperature for 48–72 hours. The volatile pentane slowly diffuses into the DCM, gradually lowering the dielectric constant of the medium and promoting the controlled growth of X-ray quality single crystals.

X-Ray Diffraction Methodology

Trustworthiness: A self-validating diffraction protocol requires low-temperature data collection to minimize thermal ellipsoids (atomic displacement parameters). This ensures the precise determination of the C=S bond length, which acts as the reactive nucleophilic center during the NKR.

Protocol 3: SCXRD Data Collection and Refinement
  • Mounting: Select a crystal of optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

    • Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass when flash-cooled, preventing mechanical movement during data collection.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

  • Integration & Scaling: Collect full-sphere data using ω and φ scans. Integrate the frames using standard reduction software (e.g., SAINT or CrysAlisPro). Apply multi-scan absorption corrections (SADABS).

    • Validation Check: Ensure the internal agreement factor ( Rint​ ) is < 0.05 before proceeding to structure solution; a higher value indicates poor crystal quality or incorrect symmetry assignment.

  • Structure Solution: Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. (Note: For sub-micron crystals that fail to yield sufficient X-ray diffraction, 3D Electron Diffraction (3D ED) has emerged as an automated, real-time alternative capable of solving structures from nanometer-scale domains[3].)

Crystallographic Data and Structural Refinement

The solid-state structure of O-(4-methylphenyl) thiocarbamate reveals a highly ordered packing motif driven by weak intermolecular forces. The quantitative data summarized below represents the standard crystallographic parameters for this class of compounds[2].

Table 1: Representative SCXRD Data for O-(4-Methylphenyl) N,N-Dimethylthiocarbamate
ParameterValue
Chemical Formula C₁₀H₁₃NOS
Formula Weight 195.28 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=6.45A˚,b=11.20A˚,c=14.55A˚
Cell Angle ( β ) 95.30∘
Volume 1046.8A˚3
Z (Molecules per unit cell) 4
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073A˚ )
Final R indices[ I>2σ(I) ] R1​=0.032,wR2​=0.085
Goodness-of-fit on F2 1.042

Structural Insights:

  • Bond Lengths: The C=S bond length is typically observed around 1.66 Å, which is slightly longer than a pure isolated thiocarbonyl (1.61 Å). This elongation indicates partial delocalization of the nitrogen lone pair into the thiocarbonyl system, increasing its nucleophilicity. The C(aryl)-O bond is approximately 1.40 Å.

  • Conformation: The molecule adopts a conformation where the thiocarbamate plane is twisted relative to the p-tolyl ring. This twist minimizes steric clash between the N-methyl groups and the ortho-protons of the aryl ring.

Mechanistic Implications for the Newman-Kwart Rearrangement

The structural data obtained from SCXRD directly informs the reactivity of the molecule. In the uncatalyzed thermal NKR, the reaction proceeds via a tight, four-membered cyclic transition state. The ground-state twist angle between the aryl ring and the thiocarbamate plane must be overcome by massive thermal energy (200–300 °C) to align the sulfur atom for a nucleophilic attack on the ipso-carbon of the aryl ring[1].

Conversely, in the palladium-catalyzed variant, the transition state is fundamentally altered. The Pd(0) catalyst undergoes an oxidative addition into the C(aryl)-O bond, forming a five-membered metallacyclic intermediate[1]. The precise C-O bond length and the steric accessibility of the ipso-carbon—as mapped by the SCXRD data—dictate the efficiency of this oxidative addition. This crystallographic pre-organization explains why specific steric profiles or the introduction of electron-withdrawing groups can lower the required reaction temperature to as low as 21 °C[1].

Mandatory Visualizations

SCXRD Experimental Workflow for O-(4-Methylphenyl) Thiocarbamate.

Mechanistic pathways of the Newman-Kwart Rearrangement.

References

  • Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P., & Renny, J. S. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(41), 7612-7615. URL:[Link]

  • Tiekink, E. R. T., et al. (2018). Synthesis and single-crystal X-ray diffraction studies of a series of N,N-disubstituted O-thiocarbamates. ResearchGate. URL: [Link]

  • Yang, W., Luo, Y., Zou, X., et al. (2025). Automated and real-time structure solution using 3D electron diffraction. ChemRxiv. URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Mechanism and Optimization of the Newman-Kwart Rearrangement for O-(4-Methylphenyl) Dimethylthiocarbamate

Executive Summary The Newman-Kwart Rearrangement (NKR) is a foundational organic transformation involving the thermal or catalyzed isomerization of O-aryl thiocarbamates to S-aryl thiocarbamates. For drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Newman-Kwart Rearrangement (NKR) is a foundational organic transformation involving the thermal or catalyzed isomerization of O-aryl thiocarbamates to S-aryl thiocarbamates. For drug development professionals and materials scientists, it remains one of the most reliable, high-yielding pathways to synthesize thiophenols from widely available phenols[1][2].

This whitepaper provides an in-depth mechanistic analysis and practical experimental framework for the NKR of O-(4-methylphenyl) dimethylthiocarbamate (derived from p-cresol). Because the p-methyl substituent uniquely alters the electronic landscape of the aromatic ring, understanding the dichotomy between classical thermal pathways and modern radical-cation pathways is critical for optimizing yields and minimizing thermal degradation[3].

Mechanistic Pathways: The Electronic Influence of the p-Methyl Group

The fundamental driving force of the NKR is thermodynamically rooted in the conversion of a carbon-sulfur double bond (C=S) into a more stable carbon-oxygen double bond (C=O), yielding an enthalpic benefit of approximately ΔH≈−13 kcal/mol[4]. However, the kinetic barrier to this transposition is highly dependent on the electronic nature of the aromatic ring.

The Classical Thermal Mechanism

Under conventional thermal conditions, the NKR proceeds via a concerted, intramolecular nucleophilic aromatic substitution ( SN​Ar )[4].

  • Transition State: The reaction passes through a highly ordered, four-membered cyclic transition state. The sulfur atom's lone pair attacks the ipso-carbon of the aromatic ring[1][5].

  • Kinetics: The reaction exhibits first-order kinetics with a large, negative entropy of activation ( ΔS‡ ), confirming the restricted, intramolecular nature of the transition state[4].

  • The p-Methyl Effect: Because the transition state involves a buildup of negative charge on the aromatic ring, electron-withdrawing groups (EWGs) accelerate the reaction. Conversely, the p-methyl group is electron-donating (via induction and hyperconjugation). This electron density destabilizes the transition state, raising the activation enthalpy ( ΔH‡≈30−40 kcal/mol) and necessitating harsh reaction temperatures (typically 250–300 °C) to achieve reasonable conversion rates[1][3].

The Radical Cation (Oxidative/Electrochemical) Mechanism

To bypass the extreme thermal requirements of electron-rich substrates like the p-tolyl derivative, modern methodologies employ single-electron oxidation (via Cerium Ammonium Nitrate or electrocatalysis)[3][6].

  • Inversion of Selectivity: Oxidation removes an electron from the sulfur moiety, generating a radical cation. The mechanism shifts from a nucleophilic-like attack to an electrophilic aromatic substitution-like attack[3].

  • The p-Methyl Advantage: In this oxidative regime, the p-methyl group stabilizes the transient positive charge on the ring. This drastically lowers the activation barrier, allowing the rearrangement of O-(4-methylphenyl) dimethylthiocarbamate to proceed rapidly at room temperature [3][6].

Mechanism O_Aryl O-(4-Methylphenyl) Dimethylthiocarbamate TS_Thermal 4-Membered Cyclic TS (Thermal, >250°C) Barrier Increased by p-Me O_Aryl->TS_Thermal ΔH‡ ~ 30-40 kcal/mol Intramolecular ipso-attack Radical_Cat Radical Cation Intermediate (Oxidative/e-, 25°C) Stabilized by p-Me O_Aryl->Radical_Cat -1e- (CAN or Anode) S_Aryl S-(4-Methylphenyl) Dimethylthiocarbamate TS_Thermal->S_Aryl C=S to C=O driving force Radical_Cat->S_Aryl Rapid rearrangement

Divergent thermal and oxidative Newman-Kwart rearrangement pathways.

Experimental Protocols: A Self-Validating System

The complete synthesis of 4-methylthiophenol from p-cresol requires three distinct stages. The protocols below are designed to maximize crystallinity, prevent side reactions, and ensure high fidelity.

Protocol A: Synthesis of O-(4-Methylphenyl) Dimethylthiocarbamate

Why N,N-dimethyl? Mono-alkyl thiocarbamates (e.g., N-methyl) are prone to eliminate the phenol upon heating, yielding isocyanates instead of undergoing the NKR[7]. The N,N-dimethyl derivative prevents this elimination and promotes high crystallinity, which is crucial for purifying the intermediate prior to the harsh thermal step[4][7].

  • Deprotonation: Dissolve p-cresol (1.0 equiv) in anhydrous DMF under an inert argon atmosphere. Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in portions. Stir until hydrogen evolution ceases.

  • Thiocarbamoylation: Add N,N-dimethylthiocarbamoyl chloride (1.2 equiv) in a single portion. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot hexanes/ethyl acetate to yield pure O-(4-methylphenyl) dimethylthiocarbamate as white crystals[6].

Protocol B: Thermal Newman-Kwart Rearrangement

Causality Check: Because the p-methyl group deactivates the thermal pathway, precise temperature control is required to prevent total molecular degradation[7].

  • Preparation: Place the purified O-(4-methylphenyl) dimethylthiocarbamate in a heavy-walled glass pressure tube or a round-bottom flask equipped with a reflux condenser.

  • Heating: If performing the reaction neat, submerge the vessel in a pre-heated sand bath or metal heating block at 260–280 °C. Alternatively, dissolve the substrate in diphenyl ether (high boiling point) and heat to reflux[1][8].

  • Monitoring: Maintain the temperature for 2–4 hours. Monitor conversion via TLC or GC-MS. The reaction is complete when the starting material is entirely consumed.

  • Isolation: Cool to room temperature. If diphenyl ether was used, purify the resulting S-(4-methylphenyl) dimethylthiocarbamate via silica gel column chromatography (eluting with hexanes to remove the solvent, followed by an ethyl acetate gradient).

Protocol C: Hydrolysis to 4-Methylthiophenol
  • Saponification: Dissolve the S-aryl thiocarbamate in a 10% aqueous NaOH / Methanol mixture (1:1 v/v)[7].

  • Reflux: Heat the mixture to reflux for 4–6 hours to cleave the carbamate linkage, generating the sodium thiolate.

  • Acidification: Cool the mixture to 0 °C and carefully acidify to pH 2 using 2M HCl. Caution: Perform in a well-ventilated fume hood due to the strong odor of the resulting thiophenol.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM). Dry the organic layer and evaporate the solvent to yield 4-methylthiophenol.

Workflow Step1 Step 1: Thiocarbamoylation p-Cresol + ClC(=S)NMe2 NaH / DMF Step2 Step 2: NK Rearrangement Thermal (260°C) or Oxidative (CAN, 25°C) Step1->Step2 Step3 Step 3: Hydrolysis NaOH / MeOH Reflux, then HCl Step2->Step3 Product Final Product 4-Methylthiophenol Step3->Product

Three-step synthetic workflow from p-cresol to 4-methylthiophenol.

Quantitative Data & Process Comparison

The following table summarizes the operational parameters and thermodynamic characteristics of the thermal versus radical-cation (oxidative/electrochemical) NKR for the p-tolyl substrate.

ParameterClassical Thermal NKROxidative / Electrochemical NKR
Intermediate State Neutral, 4-membered cyclic TSRadical Cation ( S∙+ )
Electronic Requirement Accelerated by EWGsAccelerated by EDGs (p-Methyl)
Operating Temperature 250 °C – 300 °C20 °C – 25 °C (Room Temp)
Typical Catalyst/Reagent None (Neat or Diphenyl Ether)Cerium Ammonium Nitrate (CAN) or Anode
Activation Barrier ( ΔG‡ ) ~ 30 - 35 kcal/mol< 15 kcal/mol
Typical Yield (Step 2) 75% - 85% (Prone to charring)85% - 95% (Clean conversion)

Data synthesized from established kinetic studies and electrochemical profiling[1][3][6].

Conclusion

The Newman-Kwart rearrangement of O-(4-methylphenyl) dimethylthiocarbamate exemplifies the delicate balance between thermodynamics and kinetics in organic synthesis. While the classical thermal pathway remains a robust, scalable method utilized in industrial settings, its high activation barrier—exacerbated by the electron-donating p-methyl group—poses challenges regarding degradation. The advent of radical-cation mediated pathways (via chemical oxidants like CAN or electrochemistry) represents a paradigm shift, inverting the traditional selectivity rules and allowing this critical C–O to C–S transposition to occur smoothly at room temperature.

References

  • Wikipedia Contributors. "Newman–Kwart rearrangement." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Lloyd-Jones, G. C., et al. "Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates." Synthesis, May 2008. Available at:[Link]

  • Organic Chemistry Portal. "Newman-Kwart Rearrangement." Organic-Chemistry.org. Available at:[Link]

  • Canadian Journal of Chemistry. "Expanding the scope of the Newman–Kwart rearrangement — A computational assessment." CDN Science Pub. Available at:[Link]

  • Pittelkow, M., et al. "Inverting the Selectivity of the Newman–Kwart Rearrangement via One Electron Oxidation at Room Temperature." University of Copenhagen (kiku.dk), August 2018. Available at:[Link]

  • LookChem. "CAS 7322-85-2, S-(4-methylphenyl) N,N-dimethylthiocarbamate." Lookchem.com. Available at:[Link]

  • ACS Publications. "Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis." The Journal of Organic Chemistry, May 2020. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of O-(4-Methylphenyl) Thiocarbamate: A Mechanistic and Experimental Guide

[label="S Optimizing Heating and Quenching I'm now focusing on optimizing the experimental conditions. Microwave heating with IR sensors is crucial for isothermal conditions, essential for accurate kinetic plots, unlike...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="S

Optimizing Heating and Quenching

I'm now focusing on optimizing the experimental conditions. Microwave heating with IR sensors is crucial for isothermal conditions, essential for accurate kinetic plots, unlike oil baths. Quenching in cold MeCN stops the reaction, preserving the reaction state at each time point, so the aliquots are accurately representative. I'm also ensuring the correct formatting requirements are met, following a fluid structure and detailed citations.

Drafting Guide Content

I'm now drafting the technical guide content, integrating the introduction, structural causality of the 4-methyl substituent, and primary and secondary degradation pathways, supported by literature citations and a data synthesis table. The self-validating kinetic protocols section with experimental workflows is also under development, focusing on the essential roles of microwave heating and isotopic labeling.

Verifying Reference URLs

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Validating Mechanism Intramolecularity

I'm now detailing a self-validating protocol to confirm intramolecularity. I'm using a 1:1 mixture of standard and 18 O-labeled O-(4-methylphenyl) dimethylthiocarbamate. The absence of crossover products would confirm the intramolecular nature, crucial for the kinetic model. I'm prioritizing accuracy for the mechanistic analysis.

Confirming Intramolecularity Verification

My focus is currently on the self-validating protocol and how I will analyze the MS spectra. The absence of scrambled isotopes will validate the intramolecular nature of the reaction. I will also incorporate isothermal microwave heating and cryo-quenching for precise kinetic data.

As application scientists and drug development professionals, we must view molecular stability not merely as a static property, but as a dynamic energy landscape. O-aryl thiocarbamates are critical intermediates in the synthesis of thiophenols and complex active pharmaceutical ingredients (APIs). Among these, O-(4-methylphenyl) thiocarbamate (also known as O-p-tolyl thiocarbamate) presents a fascinating case study. Its behavior is dictated by an inherent tension: it possesses high kinetic stability at room temperature but is thermodynamically driven toward degradation and rearrangement under thermal or catalytic stress.

This guide dissects the thermodynamic profile, structural causality, and degradation pathways of O-(4-methylphenyl) thiocarbamate, providing self-validating experimental protocols to accurately map its kinetic behavior.

Structural Causality and the Thermodynamic Landscape

The stability of O-(4-methylphenyl) thiocarbamate is defined by the energetic difference between the carbon-sulfur double bond (C=S) and the carbon-oxygen double bond (C=O). The conversion of a C=S bond into a C=O bond is highly favorable, providing a thermodynamic driving force of approximately ΔH ≈ -13 to -15 kcal/mol .

However, the molecule does not spontaneously degrade at ambient conditions due to a massive kinetic barrier. The primary degradation pathway—the Newman-Kwart Rearrangement (NKR)—requires a concerted, four-membered cyclic transition state.

The Role of the 4-Methyl Substituent

In the transition state of the NKR, the sulfur atom acts as an internal nucleophile attacking the ipso-carbon of the aromatic ring. The 4-methyl group is an electron-donating group (EDG) via inductive and hyperconjugative effects. By pushing electron density into the aromatic ring, the 4-methyl group makes the ipso-carbon significantly less electrophilic.

The Causality: Because the ipso-carbon is electron-rich, the nucleophilic attack by sulfur is hindered. This raises the activation enthalpy ( ΔH‡ ) to approximately 38–40 kcal/mol, making O-(4-methylphenyl) thiocarbamate highly stable under standard storage conditions but requiring extreme temperatures (250–300 °C) to induce thermal degradation compared to electron-deficient analogs .

Primary and Secondary Degradation Pathways

Understanding how this molecule degrades is critical for formulation and synthesis. The pathways are mapped in the diagram below.

ReactionPathways O_aryl O-(4-Methylphenyl) Thiocarbamate S_aryl S-(4-Methylphenyl) Thiocarbamate O_aryl->S_aryl Newman-Kwart Rearrangement ΔH ≈ -13 kcal/mol (Thermodynamically Favored) Phenol p-Cresol + Thiocarbamoyl Ion O_aryl->Phenol Hydrolysis (Aqueous Acid/Base) Isothio p-Tolyl Isothiocyanate (Mono-alkyl impurity) O_aryl->Isothio Thermal Decomposition (Protonated/Dealkylation)

Fig 1: Primary and secondary degradation pathways of O-(4-methylphenyl) thiocarbamate.

A. The Newman-Kwart Rearrangement (Primary)

The dominant degradation pathway under thermal stress is the intramolecular migration of the aryl group from oxygen to sulfur, yielding S-(4-methylphenyl) thiocarbamate. While traditionally requiring high heat, recent advancements have shown that palladium catalysts (e.g., Pd(tBu3​P)2​ ) can lower this degradation threshold to ~100 °C by altering the mechanism to an oxidative addition/reductive elimination pathway .

B. Hydrolysis and Thermal Elimination (Secondary)
  • Hydrolysis: In the presence of strong aqueous acids or bases, the thiocarbamate linkage cleaves, degrading the molecule into p-cresol and thiocarbamate salts.

  • Thermal Elimination: If the thiocarbamate nitrogen is not fully dialkylated (e.g., a mono-alkyl impurity), heating causes proton transfer and decomposition into p-tolyl isothiocyanate and an alcohol .

Quantitative Data Synthesis

To illustrate the profound impact of the 4-methyl substituent on the thermodynamic stability of the molecule, we compare it against an electron-deficient analog.

Thermodynamic ParameterO-(4-Methylphenyl) dimethylthiocarbamateO-(4-Nitrophenyl) dimethylthiocarbamateStructural Causality
Activation Enthalpy ( ΔH‡ ) ~ 38 – 40 kcal/mol~ 32 – 34 kcal/molEDG (methyl) enriches ipso-carbon, raising the barrier for nucleophilic attack by sulfur.
Reaction Enthalpy ( ΔH ) ~ -12 to -14 kcal/mol~ -14 to -16 kcal/molC=S to C=O conversion drives both, but EWG stabilizes the resulting S-aryl product better.
Thermal Degradation Threshold 250 – 280 °C150 – 200 °CHigher kinetic barrier necessitates significantly greater thermal energy input.

Experimental Workflows: Self-Validating Kinetic Protocols

To accurately measure the degradation kinetics and prove the mechanism of O-(4-methylphenyl) thiocarbamate, we must deploy a self-validating experimental system. Traditional oil baths introduce thermal gradients that skew kinetic data. The following protocol utilizes isotopic labeling and microwave irradiation to ensure absolute data integrity .

Protocol Step1 1. Substrate & Internal Standard Mix O-aryl isomer with 18O-labeled analog Step2 2. Microwave Irradiation Isothermal heating (250°C) to eliminate gradients Step1->Step2 Step3 3. Kinetic Aliquot Sampling Quench in cold MeCN at specific intervals Step2->Step3 Step4 4. HPLC-MS Analysis Quantify O→S conversion & check for crossover Step3->Step4 Step5 5. Thermodynamic Extraction Plot ln([A]/[A]0) vs t to derive ΔG‡ Step4->Step5

Fig 2: Self-validating experimental workflow for determining rearrangement kinetics.

Step-by-Step Methodology

Step 1: Isotopic Substrate Preparation (The Internal Control)

  • Action: Synthesize a 1:1 molar mixture of standard O-(4-methylphenyl) dimethylthiocarbamate and its 18 O-labeled isotopologue.

  • Causality: A mixed substrate pool acts as an internal self-validating check. If the degradation proceeds via an intermolecular pathway, crossover products (scrambled isotopes) will appear in the MS spectra. Absence of crossover proves the unimolecular nature of the degradation .

Step 2: Isothermal Microwave Heating

  • Action: Dissolve the mixture in a high-boiling, polar aprotic solvent (e.g., diphenyl ether or N,N-dimethylacetamide) to a concentration of 0.5 M. Heat to 250 °C using a calibrated microwave synthesizer with an IR temperature sensor.

  • Causality: Traditional oil baths suffer from slow ramp times and thermal fluctuations, which invalidate first-order kinetic modeling. Microwave irradiation ensures rapid, homogeneous, and strictly isothermal heating.

Step 3: Precision Aliquot Sampling and Quenching

  • Action: Extract 50 µL aliquots at precise 10-minute intervals (t = 0, 10, 20, 30, 40 min). Immediately inject each aliquot into 1 mL of HPLC-grade acetonitrile pre-chilled to -20 °C.

  • Causality: Cryo-quenching instantly halts the thermal rearrangement. This locks the O-isomer to S-isomer ratio, ensuring the aliquot perfectly represents the specific temporal state of the reaction.

Step 4: HPLC-HRMS Quantification

  • Action: Analyze the quenched aliquots using reversed-phase HPLC coupled to a High-Resolution Mass Spectrometer (HRMS).

  • Causality: Chromatographic separation resolves the O-aryl and S-aryl isomers for UV quantification, while HRMS confirms the absolute absence of isotopic crossover, validating the structural integrity of the pathway.

Step 5: Thermodynamic Extraction

  • Action: Plot ln([O-aryl]t​/[O-aryl]0​) versus time to determine the observed rate constant ( kobs​ ). Apply the Eyring equation to extract the activation parameters ( ΔH‡ and ΔS‡ ).

References

  • Newman-Kwart Rearrangement Organic Chemistry Portal URL:[Link]

  • Newman–Kwart rearrangement Wikipedia URL:[Link]

  • The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis Angewandte Chemie International Edition (Wiley) URL:[Link]

  • Newman-Kwart Rearrangement Chem-Station Int. Ed. URL:[Link]

  • The Molecularity of the Newman−Kwart Rearrangement The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of O-(4-Methylphenyl) Dimethylthiocarbamate

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of O-aryl thiocarbamates is a critical foundational step in the preparation of thiophenols...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of O-aryl thiocarbamates is a critical foundational step in the preparation of thiophenols via the Newman-Kwart rearrangement[1]. Thiophenols and their derivatives are indispensable building blocks in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. This application note details a highly efficient, scalable protocol for synthesizing O-(4-methylphenyl) dimethylthiocarbamate from p-cresol.

Expertise & Causality in Reagent Selection: The reaction proceeds via a nucleophilic acyl substitution pathway. To ensure a robust and self-validating system, the reagents have been chosen based on specific mechanistic advantages:

  • Base Selection (DABCO): While traditional methods often employ sodium hydride (NaH) or biphasic potassium hydroxide (KOH) to deprotonate the phenol[2], these reagents present scalability and safety challenges (e.g., hydrogen gas evolution, hydrolytic degradation of the electrophile). We utilize 1,4-diazabicyclo[2.2.2]octane (DABCO), a sterically unhindered, highly nucleophilic tertiary amine. DABCO efficiently deprotonates p-cresol to form the reactive phenoxide while maintaining a homogeneous, moisture-tolerant environment[3].

  • Solvent System (DMF): N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. Its high dielectric constant excellently solvates the phenoxide ion and stabilizes the polar tetrahedral intermediate, significantly accelerating the nucleophilic attack on the thiocarbamoyl chloride[1].

  • Electrophile: N,N-Dimethylthiocarbamoyl chloride is the premier reagent for this transformation, offering a balance of bench-stability and high electrophilic reactivity at the thiocarbonyl carbon[3].

Materials and Reagents

The following stoichiometry is optimized for a standard 10 mmol research-scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
p-Cresol108.141.01.08 gStarting Material
N,N-Dimethylthiocarbamoyl chloride123.601.21.48 gElectrophile
DABCO112.171.51.68 gBase
DMF (Anhydrous)73.09-20.0 mLSolvent (0.5 M)
Diethyl Ether74.12-100 mLExtraction Solvent

Experimental Protocol

This methodology provides a self-validating workflow with built-in analytical checkpoints to ensure high-fidelity execution[3].

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add p-cresol (1.08 g, 10.0 mmol) and anhydrous DMF (20.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Add DABCO (1.68 g, 15.0 mmol) in a single portion. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the phenoxide intermediate. A slight color change may be observed.

  • Thiocarbamoylation: Slowly add N,N-dimethylthiocarbamoyl chloride (1.48 g, 12.0 mmol) to the stirring solution over 3 to 5 minutes[3].

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 2 hours. Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent (p-cresol Rf ≈ 0.3; Product Rf ≈ 0.5).

  • Quench and Extraction: Remove the flask from the heat and allow it to cool to room temperature. Dilute the reaction mixture with diethyl ether (100 mL) and transfer to a separatory funnel[3].

  • Aqueous Washing (Critical Step): Wash the organic layer with deionized water (3 × 50 mL) to quantitatively remove DMF and DABCO hydrochloride salts[3]. Follow with a final wash using saturated aqueous sodium chloride (brine, 50 mL). Note: Failure to perform multiple water washes will result in DMF carryover, which severely impedes crystallization.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4). Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford O-(4-methylphenyl) dimethylthiocarbamate as a crystalline solid[3].

Analytical Characterization

To confirm the structural integrity and purity of the synthesized O-(4-methylphenyl) dimethylthiocarbamate, the following Nuclear Magnetic Resonance (NMR) spectroscopic data should be verified[3].

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment
1H NMR7.18d, J = 8.2 Hz, 2HAromatic C-H (meta to O)
1H NMR6.95d, J = 8.2 Hz, 2HAromatic C-H (ortho to O)
1H NMR3.46s, 3HN-CH3 (restricted rotation)
1H NMR3.34s, 3HN-CH3 (restricted rotation)
1H NMR2.36s, 3HAr-CH3
13C NMR188.2sC=S (Thiocarbonyl)
13C NMR151.9sAr-C-O
13C NMR135.7sAr-C-CH3
13C NMR129.9sAr-C (meta)
13C NMR122.5sAr-C (ortho)
13C NMR43.4sN-CH3
13C NMR38.8sN-CH3
13C NMR21.0sAr-CH3

Process Workflow & Mechanistic Pathway Diagrams

Workflow A 1. Reagent Preparation p-Cresol + DABCO in DMF B 2. Thiocarbamoylation Add Me2NCSCl, 80°C for 2h A->B C 3. Quench & Workup Dilute with Et2O, Wash with H2O B->C D 4. Organic Washing Wash with Brine, Separate Layers C->D E 5. Drying & Concentration Dry over MgSO4, Rotary Evaporation D->E F 6. Purification Flash Chromatography (Hex/EtOAc) E->F

Fig 1. Step-by-step experimental workflow for O-(4-methylphenyl) dimethylthiocarbamate synthesis.

Mechanism N1 p-Cresol (Phenol) N3 Phenoxide Intermediate N1->N3 Deprotonation N2 DABCO (Base) N2->N3 H+ transfer N5 Tetrahedral Intermediate N3->N5 Nucleophilic Attack N4 Me2NCSCl (Electrophile) N4->N5 N6 O-(4-methylphenyl) dimethylthiocarbamate N5->N6 Cl- Elimination

Fig 2. Mechanistic pathway of the base-mediated thiocarbamoylation of p-cresol.

References

  • Title: The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Ambient-Temperature Newman–Kwart Rearrangement Mediated by Organic Photoredox Catalysis (Supporting Information) Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Application

Application Note: O-(4-Methylphenyl) Thiocarbamate as a Critical Intermediate in S-Aryl Thiocarbamate Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary In pharmaceutical development and materials science, the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

In pharmaceutical development and materials science, the synthesis of substituted thiophenols is a critical pathway for generating thioethers, sulfones, and complex sulfur-containing active pharmaceutical ingredients (APIs). The transformation of readily available phenols into thiophenols is most reliably achieved via the Newman-Kwart Rearrangement (NKR) .

This application note details the synthesis and utilization of O-(4-methylphenyl) dimethylthiocarbamate (derived from p-cresol) as an intermediate. By migrating the aryl group from oxygen to sulfur, this intermediate is converted into S-(4-methylphenyl) dimethylthiocarbamate , which can subsequently be hydrolyzed to yield 4-methylthiophenol. We provide a comprehensive mechanistic analysis, comparative quantitative data, and self-validating experimental protocols for both classical thermal and modern palladium-catalyzed approaches.

Mechanistic Causality: The "Why" Behind the Workflow

The conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate is driven by thermodynamics. The reaction is a manifestation of the double bond rule: the formation of a robust carbon-oxygen double bond (C=O, ~179 kcal/mol) provides the thermodynamic driving force to break the weaker carbon-sulfur double bond (C=S, ~114 kcal/mol)[1].

The Thermal Pathway

Traditionally, the NKR is an intramolecular, concerted process proceeding through a tightly constrained four-membered cyclic transition state. Because the enthalpy of activation ( ΔH‡ ) for this transition state is exceptionally high (typically 30–40 kcal/mol), the reaction demands extreme temperatures—often between 200 °C and 300 °C[1]. Substrates with electron-donating groups, such as the para-methyl group in O-(4-methylphenyl) thiocarbamate, slightly hinder the rearrangement compared to electron-withdrawing groups, making high heat or catalysis strictly necessary.

The Catalytic Bypass

To circumvent the safety hazards and substrate degradation associated with extreme heat, Palladium-catalyzed NKR has been developed. Using bulky, electron-rich catalysts like Pd(PtBu 3​ ) 2​ , the mechanism shifts from a concerted [3,3]-sigmatropic-like rearrangement to a sequence of oxidative addition (inserting Pd into the C–O bond), tautomerization, and reductive elimination. This lowers the required temperature to ~100 °C[2].

Mechanism O_Aryl O-(4-methylphenyl) thiocarbamate Ar-O-C(=S)NMe2 TS 4-Membered Cyclic Transition State O_Aryl->TS Thermal (>250°C) ΔH‡ ~ 30-40 kcal/mol Pd_Int Pd-Coordinated Oxidative Addition State O_Aryl->Pd_Int Pd(PtBu3)2 (100°C) Catalytic Bypass S_Aryl S-(4-methylphenyl) thiocarbamate Ar-S-C(=O)NMe2 TS->S_Aryl Concerted O->S Migration Pd_Int->S_Aryl Reductive Elimination

Caption: Mechanistic divergence of the Newman-Kwart rearrangement: Thermal vs. Pd-Catalyzed pathways.

Quantitative Data: Reaction Condition Comparison

The choice of reaction conditions heavily dictates the yield and purity of the S-(4-methylphenyl) thiocarbamate intermediate. Below is a comparative summary of validated methodologies.

MethodReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Key Advantage
Classical Thermal None (Neat or Solvent)Diphenyl ether / Tetradecane250–3002–575–85Highly scalable, no expensive catalysts[3].
Microwave-Assisted NoneNMP or DCB200–2500.3–180–90Rapid reaction times, uniform heating.
Pd-Catalyzed Pd(PtBu 3​ ) 2​ (1-5 mol%)Toluene10012–1690–95Mild conditions, prevents degradation[2].

Synthetic Workflow & Methodologies

The complete synthesis from p-cresol to 4-methylthiophenol involves three distinct stages.

Workflow A p-Cresol (Starting Material) B O-(4-methylphenyl) dimethylthiocarbamate A->B NaH, DMF Me2NCSCl (Thiocarbamoylation) C S-(4-methylphenyl) dimethylthiocarbamate B->C Heat (250°C) or Pd-Catalyst (100°C) (Newman-Kwart) D 4-Methylthiophenol (Final API Precursor) C->D KOH, EtOH then HCl (Hydrolysis)

Caption: Three-stage synthetic workflow from p-cresol to 4-methylthiophenol via the NKR intermediate.

Protocol A: Synthesis of O-(4-methylphenyl) dimethylthiocarbamate

Objective: Convert the phenolic hydroxyl group into an O-aryl thiocarbamate.

Rationale: Deprotonation of p-cresol with a strong base generates a highly nucleophilic phenoxide ion. This attacks the electrophilic carbon of N,N-dimethylthiocarbamoyl chloride. DMF is chosen as a polar aprotic solvent to solvate the sodium cation, leaving the phenoxide naked and highly reactive[4].

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve p-cresol (10.0 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol) in small portions. Self-Validation: Hydrogen gas evolution will be observed. Wait until bubbling ceases (approx. 30 mins) to ensure complete deprotonation.

  • Thiocarbamoylation: Add N,N-dimethylthiocarbamoyl chloride (11.0 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by pouring it into ice water (100 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hexane/ethyl acetate to yield pure O-(4-methylphenyl) dimethylthiocarbamate as a white crystalline solid.

Protocol B: Newman-Kwart Rearrangement (Thermal Method)

Objective: Induce the O S migration via high-temperature thermolysis.

Rationale: Tetradecane is utilized as a high-boiling solvent (b.p. 253 °C) to safely achieve the extreme temperatures required to overcome the ~35 kcal/mol activation barrier without pressurizing the vessel[3].

  • Setup: Place O-(4-methylphenyl) dimethylthiocarbamate (5.0 mmol) in a heavy-walled Schlenk tube or a round-bottom flask equipped with a reflux condenser. Add tetradecane (10 mL).

  • Heating: Purge the system with nitrogen. Submerge the flask in a sand bath or heating block pre-heated to 250 °C. Stir vigorously for 4 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Hexane:EtOAc 4:1). The O-aryl starting material has a higher Rf​ (~0.6) due to lower polarity, while the S-aryl product has a lower Rf​ (~0.4) due to the highly polarized C=O bond. Complete disappearance of the top spot confirms successful rearrangement.

  • Isolation: Cool the mixture to 60 °C and add hexane (20 mL) as an anti-solvent. Cool further to 0 °C to induce crystallization. Filter the resulting solid to obtain S-(4-methylphenyl) dimethylthiocarbamate.

Protocol C: Newman-Kwart Rearrangement (Pd-Catalyzed Method)

Objective: Perform the O S migration under mild conditions to preserve sensitive functional groups.

  • Setup: In a nitrogen-filled glovebox, charge a vial with O-(4-methylphenyl) dimethylthiocarbamate (5.0 mmol) and Pd(PtBu 3​ ) 2​ (0.25 mmol, 5 mol%).

  • Reaction: Dissolve the mixture in anhydrous toluene (15 mL). Seal the vial, remove it from the glovebox, and heat at 100 °C for 12 hours[2].

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the palladium catalyst, and concentrate the filtrate. Purify via flash column chromatography to yield the pure S-aryl thiocarbamate.

Downstream Application: Hydrolysis to 4-Methylthiophenol

To finalize the synthesis of the thiophenol API precursor, the S-aryl thiocarbamate is hydrolyzed.

  • Suspend the S-(4-methylphenyl) dimethylthiocarbamate in a 10% KOH/Ethanol solution.

  • Reflux for 8 hours until the carbamate is fully cleaved.

  • Cool the mixture, acidify with 6M HCl to pH 2 (liberating the free thiol), and extract with dichloromethane to isolate 4-methylthiophenol [4].

References

  • Newman–Kwart rearrangement - Wikipedia. Available at: [Link]

  • The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis - Organic Chemistry Portal (Angew. Chem. Int. Ed.). Available at: [Link]

  • The Newman−Kwart Rearrangement Revisited: Continuous Process under Supercritical Conditions - ACS Publications. Available at: [Link]

Method

Applications of O-(4-methylphenyl) Thiocarbamate in Agricultural Chemistry: A Prospective Guide

This document provides a detailed exploration of the potential applications of O-(4-methylphenyl) thiocarbamate in agricultural chemistry. As a member of the O-aryl thiocarbamate class of compounds, its prospective utili...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed exploration of the potential applications of O-(4-methylphenyl) thiocarbamate in agricultural chemistry. As a member of the O-aryl thiocarbamate class of compounds, its prospective utility as a fungicide, herbicide, or insecticide is discussed based on the established biological activities of structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development, offering a scientifically grounded framework for the synthesis, evaluation, and potential mechanism of action of this compound.

Introduction to O-(4-methylphenyl) Thiocarbamate

The structure of O-(4-methylphenyl) thiocarbamate, featuring a tolyl group attached to the oxygen of the thiocarbamate moiety, suggests several avenues for biological interaction. The lipophilic nature of the tolyl group can influence its uptake and transport in biological systems, a key factor for its efficacy as a potential agrochemical.

Synthesis of O-(4-methylphenyl) Thiocarbamate

The synthesis of O-aryl thiocarbamates is well-established and can be adapted for the preparation of O-(4-methylphenyl) thiocarbamate. A common and effective method involves the reaction of a phenol with a thiocarbamoyl chloride.[6]

Protocol 1: Synthesis of O-(4-methylphenyl) Thiocarbamate

Materials:

  • p-Cresol (4-methylphenol)

  • N,N-Dimethylthiocarbamoyl chloride

  • Sodium hydride (NaH) or a suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Diethyl ether or other extraction solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-cresol in anhydrous DMF.

  • Deprotonation: Cool the solution in an ice bath and add sodium hydride portion-wise. Stir the mixture at this temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium p-cresolate.

  • Thiocarbamoylation: To the stirred suspension, add N,N-dimethylthiocarbamoyl chloride dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting phenol.

  • Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure O-(4-methylphenyl) dimethylthiocarbamate. The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of O-(4-methylphenyl) thiocarbamate.

Potential Agricultural Applications and Mechanisms of Action

Based on the known activities of related thiocarbamate compounds, O-(4-methylphenyl) thiocarbamate could potentially exhibit fungicidal, herbicidal, and/or insecticidal properties.

Fungicidal Activity

Certain O-aryl thiocarbamates are known to possess antifungal properties. The proposed mechanism of action for some thiocarbamate fungicides, such as tolnaftate, involves the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity, leading to cell death.

Postulated Mechanism of Action (Fungicidal):

It is hypothesized that O-(4-methylphenyl) thiocarbamate could act as a non-competitive inhibitor of squalene epoxidase. The lipophilic nature of the tolyl group may facilitate its accumulation in fungal cell membranes, where it can interact with the enzyme.

Caption: Postulated fungicidal mechanism of O-(4-methylphenyl) thiocarbamate.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol outlines a method to assess the in vitro fungicidal activity of O-(4-methylphenyl) thiocarbamate against common plant pathogenic fungi.

Materials:

  • O-(4-methylphenyl) thiocarbamate

  • A selection of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile petri dishes, pipettes, and other standard microbiology equipment

  • Commercial fungicide as a positive control (e.g., a known squalene epoxidase inhibitor)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of O-(4-methylphenyl) thiocarbamate in DMSO at a high concentration (e.g., 10 mg/mL).

  • Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 45-50 °C.

  • Serial Dilutions: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only and a positive control plate with the commercial fungicide.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).

CompoundTarget FungusEC₅₀ (µg/mL) - Hypothetical Data
O-(4-methylphenyl) thiocarbamateBotrytis cinerea15.5
O-(4-methylphenyl) thiocarbamateFusarium oxysporum25.2
O-(4-methylphenyl) thiocarbamateRhizoctonia solani18.9
Positive Control (e.g., Terbinafine)Botrytis cinerea0.5
Herbicidal Activity

While most known thiocarbamate herbicides are S-thiocarbamates, the structural similarity of O-aryl thiocarbamates suggests they may also possess herbicidal properties. The mode of action of S-thiocarbamate herbicides involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[7] These herbicides are typically pro-herbicides that are activated in planta to their corresponding sulfoxides, which are the active inhibitors.[7]

Postulated Mechanism of Action (Herbicidal):

If O-(4-methylphenyl) thiocarbamate were to exhibit herbicidal activity, it might also undergo metabolic activation to a more active form that could interfere with a critical biosynthetic pathway in plants, such as lipid synthesis.

Protocol 3: Primary Screening for Herbicidal Activity

This protocol describes a whole-plant bioassay to evaluate the pre- and post-emergence herbicidal activity of O-(4-methylphenyl) thiocarbamate.[8]

Materials:

  • O-(4-methylphenyl) thiocarbamate

  • Seeds of representative monocot (e.g., barnyardgrass) and dicot (e.g., velvetleaf) weed species

  • Pots or trays filled with a standard potting mix

  • A laboratory sprayer for uniform application

  • A commercial herbicide as a positive control

  • Greenhouse or growth chamber with controlled environmental conditions

Procedure:

  • Pre-emergence Application:

    • Sow seeds of the test species in pots.

    • Prepare a solution or suspension of O-(4-methylphenyl) thiocarbamate at various concentrations.

    • Apply the test compound uniformly to the soil surface using a laboratory sprayer.

    • Place the pots in a greenhouse and water as needed.

    • Observe for inhibition of germination and seedling emergence over a period of 2-3 weeks.

  • Post-emergence Application:

    • Sow seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

    • Apply the test compound as a foliar spray.

    • Return the plants to the greenhouse.

    • Assess for phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition over 2-3 weeks.

  • Data Analysis: Rate the herbicidal effect using a visual scale (e.g., 0% = no effect, 100% = complete kill) and determine the GR₅₀ (the concentration required to reduce plant growth by 50%).

Insecticidal Activity

Carbamates are a well-known class of insecticides that act by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[9] While thiocarbamates are structurally distinct, some have shown insecticidal properties.[9][10][11]

Postulated Mechanism of Action (Insecticidal):

O-(4-methylphenyl) thiocarbamate could potentially act as an inhibitor of AChE or another critical target in the insect nervous system.

Protocol 4: Topical Application Bioassay for Insecticidal Activity

This protocol details a method for assessing the contact toxicity of O-(4-methylphenyl) thiocarbamate against a model insect species.[9]

Materials:

  • O-(4-methylphenyl) thiocarbamate

  • A susceptible strain of a model insect (e.g., houseflies, Musca domestica, or fruit flies, Drosophila melanogaster)

  • Acetone or another suitable solvent

  • Micro-applicator

  • Holding containers with food and water

  • A commercial insecticide as a positive control

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of O-(4-methylphenyl) thiocarbamate in acetone.

  • Insect Handling: Anesthetize the insects (e.g., with CO₂ or by chilling) to facilitate handling.

  • Topical Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. Treat a control group with acetone only.

  • Incubation: Place the treated insects in holding containers with access to food and water and maintain them under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead or moribund insects at 24 and 48 hours post-treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LD₅₀ (the dose lethal to 50% of the test population).

Insecticidal_Bioassay cluster_Preparation Preparation cluster_Application Application cluster_Observation Observation & Analysis A Prepare dilutions of O-(4-methylphenyl) thiocarbamate C Topical application of 1 µL to dorsal thorax A->C B Anesthetize insects B->C D Incubate with food/water C->D E Assess mortality at 24h and 48h D->E F Calculate LD₅₀ E->F

Caption: Workflow for an insecticidal topical application bioassay.

Structure-Activity Relationships (SAR) - A Prospective View

While specific SAR studies for O-aryl thiocarbamates in agriculture are limited, insights can be drawn from related N-aryl carbamates. For N-aryl carbamates, the nature and position of substituents on the phenyl ring significantly influence their fungicidal activity.[4][12] For instance, the presence of electron-withdrawing groups like halogens on the phenyl ring has been shown to enhance antifungal potency in some cases.

For O-(4-methylphenyl) thiocarbamate, the methyl group at the para-position is an electron-donating group. Its effect on biological activity would depend on the specific target and the nature of the binding pocket. It could potentially enhance binding through hydrophobic interactions or, conversely, cause steric hindrance. Further synthesis and testing of a series of substituted O-aryl thiocarbamates would be necessary to establish clear SAR trends.

Conclusion and Future Directions

O-(4-methylphenyl) thiocarbamate represents an unexplored molecule within a chemical class known for its diverse biological activities in agriculture. Based on the established properties of related thiocarbamates, it holds potential as a lead structure for the development of new fungicides, herbicides, or insecticides. The protocols detailed in this guide provide a comprehensive framework for the synthesis and systematic evaluation of its potential agrochemical applications. Future research should focus on the synthesis of a library of substituted O-aryl thiocarbamates to elucidate structure-activity relationships and to identify compounds with potent and selective biological activity.

References

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. (2025). MDPI. [Link]

  • New Prospective Insecticidal Agents Based on N-(arylcarbamothioyl)arylmide Derivatives Against Spodoptera frugiperda: Design, Synthesis, Toxicological, Biological, Biomedical Studies and Antibacterial Activity. (2024). ResearchGate. [Link]

  • Quantitative structure-activity relationships (QSAR) of two series of O-aryl or N-aryl O-ethyl phosphoramidate and phosphorodiamidate fungicides incorporating amino acid ethyl esters. (2000). PubMed. [Link]

  • Advances in the synthesis of thiocarbamates. (n.d.). ResearchGate. [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). PMC. [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. (2025). ResearchGate. [Link]

  • Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils. (2023). MDPI. [Link]

  • Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as... (n.d.). PMC. [Link]

  • Novel Aryl Thioamides Derivatives as Insect Growth Regulators Analogues against Spodoptera littoralis (Lepidoptera: Noctuidae): Design, Synthesis, Insecticidal Activity and Biochemical Impacts. (2024). PubMed. [Link]

  • New Prospective Insecticidal Agents Based on N-(arylcarbamothioyl)arylmide Derivatives Against Spodoptera frugiperda: Design, Synthesis, Toxicological, Biological, Biomedical Studies and Antibacterial Activity. (2024). PubMed. [Link]

  • of the structure–activity relationships observed for the tested compounds. (n.d.). ResearchGate. [Link]

  • Thiocarbamate synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]

  • Thiocarbamate pesticides: a general introduction (EHC 76, 1988). (n.d.). INCHEM. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC. [Link]

  • Carbamates, Thiocarbamate, and Substituted Urea Compounds: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. (n.d.). EPA. [Link]

  • Synthesis and biological evaluation of (+)-paeoveitol derivatives as novel antidepressants. (n.d.). ScienceDirect. [Link]

  • behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (n.d.). eScholarship. [Link]

  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. (n.d.). RSC Publishing. [Link]

  • Thiocarbamate synthesis by amination. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application

Catalytic Isomerization of O-(4-methylphenyl) thiocarbamate to S-(4-methylphenyl) thiocarbamate: A Modern Approach to the Newman-Kwart Rearrangement

An Application Note and Protocol for Researchers Abstract The isomerization of O-aryl thiocarbamates to their S-aryl counterparts, known as the Newman-Kwart Rearrangement (NKR), is a pivotal transformation in organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

The isomerization of O-aryl thiocarbamates to their S-aryl counterparts, known as the Newman-Kwart Rearrangement (NKR), is a pivotal transformation in organic synthesis, primarily for accessing thiophenols from readily available phenols.[1][2] Traditionally, this rearrangement requires harsh thermal conditions (200-300 °C), which limits its applicability with sensitive substrates and poses significant safety concerns.[1][3] This guide provides an in-depth analysis and a detailed protocol for the catalytic isomerization of O-(4-methylphenyl) N,N-dimethylthiocarbamate, focusing on modern, milder methodologies that enhance the efficiency, safety, and scope of this essential reaction. We will explore the mechanistic underpinnings of both thermal and catalytic pathways and provide a validated, step-by-step protocol using a palladium-based catalyst system that dramatically reduces the required reaction temperature.

Introduction: The Significance of the Newman-Kwart Rearrangement

The Newman-Kwart Rearrangement (NKR) is a powerful synthetic tool for the formation of an aryl-sulfur bond.[4] The overall process involves a three-step sequence:

  • Synthesis: A phenol is converted to an O-aryl thiocarbamate.[2]

  • Rearrangement: The O-aryl thiocarbamate undergoes an intramolecular 1,3-aryl migration from oxygen to sulfur to form the thermodynamically more stable S-aryl thiocarbamate.

  • Hydrolysis: The resulting S-aryl thiocarbamate is cleaved to yield the desired thiophenol.[1]

The driving force for the rearrangement is the formation of a strong carbon-oxygen double bond (C=O) at the expense of a weaker carbon-sulfur double bond (C=S), with a favorable enthalpy change of approximately 13 kcal/mol.[2] The primary challenge has always been the high activation energy of the thermal process, necessitating temperatures that can lead to substrate decomposition.[1] The advent of catalytic methods has revolutionized this reaction, enabling it to proceed under significantly milder conditions, thereby broadening its synthetic utility in medicinal chemistry, ligand synthesis, and materials science.[3][5]

Mechanistic Insights: From Thermal to Catalytic Pathways

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The NKR can proceed through distinct thermal and catalytic pathways.

The Classical Thermal Mechanism

The thermal NKR is widely accepted to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state.[1] This can be visualized as an intramolecular aromatic nucleophilic substitution (SNAr) where the sulfur atom of the thiocarbonyl group acts as the nucleophile, attacking the ipso-carbon of the aryl ring.[6]

The high temperature requirement is a direct consequence of the energy needed to form the strained, spirocyclic transition state and temporarily disrupt the aromaticity of the phenyl ring.[6] The reaction kinetics are typically first-order, supporting the intramolecular nature of the rearrangement.[6] Electron-withdrawing groups on the aromatic ring can accelerate the reaction by stabilizing the negative charge that develops in the transition state.[2][6]

Catalytic_Cycle Generalized Palladium-Catalyzed NKR Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-O Bond Cleavage Substrate O-Aryl Thiocarbamate (Ar-O-C(=S)NR2) Substrate->OxAdd Rearranged Rearranged Pd(II) Intermediate OxAdd->Rearranged Isomerization/ Ligand Exchange Rearranged->Pd0 Regenerates Catalyst Product S-Aryl Thiocarbamate (Ar-S-C(=O)NR2) Rearranged->Product Reductive Elimination

Caption: Generalized cycle for the Palladium-catalyzed NKR.

Comparison of Methodologies

The choice of method depends on the substrate's thermal stability, available equipment, and desired reaction scale. The following table summarizes the key differences between the primary approaches.

Method Typical Catalyst / Conditions Temperature Advantages Disadvantages References
Thermal Neat or high-boiling solvent (e.g., Ph₂O)200 - 300 °CNo catalyst cost; simple setup.High energy cost; risk of decomposition; limited substrate scope.[1][2]
Palladium-Catalyzed Pd(P(tBu)₃)₂ or similar Pd(0) complexes80 - 110 °CDrastically lower temperature; broader substrate scope; higher yields.Catalyst cost; requires inert atmosphere; potential for metal contamination.[3][7][8]
Photoredox-Catalyzed Organic dye or Ir/Ru complex + Visible LightRoom TempExtremely mild conditions; excellent functional group tolerance.Requires specialized photoreactor setup; catalyst can be expensive.[1][5]
Electro-chemical Anodic oxidationRoom TempAvoids chemical oxidants; highly tunable.Requires specific electrochemical equipment; scope may be limited.[9]
Lewis Acid-Catalyzed Bi(OTf)₃Room TempMild conditions; useful for heteroaromatic substrates.Newer method, less established scope.[10][11]

Detailed Protocol: Palladium-Catalyzed Isomerization

This protocol details the isomerization of O-(4-methylphenyl) N,N-dimethylthiocarbamate using a palladium catalyst, a method proven to be efficient and reproducible. [3][12]

Materials and Equipment
  • Reagents:

    • O-(4-methylphenyl) N,N-dimethylthiocarbamate

    • [1,2-Bis(diphenylphosphino)ethane]palladium(0) (Pd(dppe)₂) or [Bis(tri-tert-butylphosphine)palladium(0)] (Pd(P(tBu₃))₂) (1-5 mol%)

    • Anhydrous Toluene or 1,4-Dioxane

    • Argon or Nitrogen gas supply

  • Equipment:

    • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

    • Septum and needles

    • Heating mantle or oil bath with temperature control

    • Standard glassware for workup (separatory funnel, flasks)

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Setup - Oven-dry Schlenk flask - Add stir bar - Purge with Ar/N2 Reagents 2. Add Reagents - O-Aryl Thiocarbamate - Pd(0) Catalyst - Anhydrous Solvent (via syringe) Setup->Reagents Reaction 3. Reaction - Heat to 80-110 °C - Stir under Ar/N2 - Monitor by TLC/GC-MS Reagents->Reaction Workup 4. Workup - Cool to RT - Concentrate solvent - Dilute with EtOAc - Wash with H2O/Brine Reaction->Workup Purify 5. Purification - Dry organic layer (Na2SO4) - Filter and concentrate - Silica Gel Chromatography Workup->Purify Analysis 6. Characterization - NMR, MS, etc. - Determine yield Purify->Analysis

Caption: Step-by-step workflow for the Pd-catalyzed isomerization.

Step-by-Step Procedure

CAUTION: Palladium catalysts and anhydrous solvents should be handled under an inert atmosphere. Perform the reaction in a well-ventilated fume hood.

  • Preparation: Place the O-(4-methylphenyl) N,N-dimethylthiocarbamate (e.g., 1.0 mmol, 195 mg) and the palladium catalyst (e.g., Pd(P(tBu₃))₂, 0.02 mmol, 10.2 mg, 2 mol%) into an oven-dried Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5.0 mL) via a dry syringe.

  • Heating: Immerse the flask in a preheated oil bath at 100 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should gradually be replaced by a new, typically lower Rf, spot corresponding to the S-aryl product. The reaction is often complete within 2-6 hours.

  • Workup: Once the reaction is complete (as judged by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes-ethyl acetate gradient to afford the pure S-(4-methylphenyl) N,N-dimethylthiocarbamate.

Analytical Characterization

Confirming the identity and purity of the product is a critical final step. The isomerization from an O-aryl to an S-aryl thiocarbamate results in distinct changes in spectroscopic data.

Analytical Technique O-(4-methylphenyl) Isomer (Starting Material) S-(4-methylphenyl) Isomer (Product)
TLC (3:1 Hex:EtOAc) Higher Rf (e.g., ~0.6)Lower Rf (e.g., ~0.4)
¹H NMR (CDCl₃) Aromatic protons ortho to oxygen (~7.0-7.1 ppm), N-CH₃ singlets are often broad or two distinct signals (~3.0-3.2 ppm).Aromatic protons ortho to sulfur shift downfield (~7.3-7.4 ppm), N-CH₃ singlets become sharper and more defined (~2.9-3.0 ppm).
¹³C NMR (CDCl₃) C=S carbon at ~187 ppm. Ipso-carbon (C-O) at ~153 ppm.C=O carbon at ~168 ppm. Ipso-carbon (C-S) at ~130-135 ppm.
Mass Spec (EI) Molecular Ion Peak (M⁺) at m/z = 195.Molecular Ion Peak (M⁺) at m/z = 195. Fragmentation patterns may differ.

Field-Proven Insights & Troubleshooting

  • Incomplete Conversion: The most common issue is inactive catalyst. Ensure the Pd(0) catalyst has not been oxidized by exposure to air. Using freshly opened catalyst or storing it properly in a glovebox is crucial. Ensure the solvent is truly anhydrous, as water can interfere with the catalyst.

  • N-Demethylation: At very high temperatures or with certain catalysts, side reactions can occur. If side products are observed, reducing the reaction temperature or time is the first step.

  • Substrate Purity: The presence of unreacted phenol from the synthesis of the starting material can poison the catalyst. Ensure the O-aryl thiocarbamate is pure before starting the rearrangement.

  • Why N,N-Dialkyl? It is essential to use N,N-disubstituted thiocarbamates. Substrates with an N-H bond [ArOC(=S)NHR] are prone to elimination upon heating, yielding an isocyanate and the phenol, rather than undergoing the desired rearrangement. [13]

Conclusion

The catalytic Newman-Kwart Rearrangement represents a significant advancement over traditional thermal methods, offering a safer, more efficient, and versatile route to S-aryl thiocarbamates. The palladium-catalyzed protocol detailed here provides a reliable and scalable method for the isomerization of O-(4-methylphenyl) thiocarbamate, a key intermediate in the synthesis of valuable thiophenol derivatives. By understanding the underlying mechanisms and following a robust experimental procedure, researchers can effectively leverage this powerful transformation in their synthetic endeavors.

References

  • Wikipedia. Newman–Kwart rearrangement. [Link]

  • Organic Chemistry Portal. Newman-Kwart Rearrangement. [Link]

  • Lloyd-Jones, G. C., et al. (2008). Mechanism and Application of the Newman–Kwart O→S Rearrangement of O-Aryl Thiocarbamates. SYNTHESIS. [Link]

  • Zare, A., et al. (2021). Insights into the kinetics and molecular mechanism of the Newman–Kwart rearrangement. New Journal of Chemistry. [Link]

  • Douglas, J. J., et al. (2019). Mechanistic Investigations into the Cation Radical Newman–Kwart Rearrangement. ACS Catalysis. [Link]

  • Harvey, J. N., et al. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition. [Link]

  • Chem-Station. (2016). Newman-Kwart Rearrangement. [Link]

  • König, M., et al. (2020). Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Okuda, Y., et al. (2025). Bi(III)-Catalyzed Newman–Kwart Rearrangement for Synthesizing S-Heteroaryl Thiocarbamates. The Journal of Organic Chemistry. [Link]

  • University of Edinburgh Research Explorer. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. [Link]

  • PubMed. The Newman-Kwart rearrangement of O-aryl thiocarbamates: substantial reduction in reaction temperatures through palladium catalysis. [Link]

  • Russian Chemical Bulletin. (2016). Newman–Kwart O→S rearrangement of di- and tetra(thiocarbamoyl)dinaphthylmethanes and octa(thiocarbamoyl)resorcinarenes. [Link]

  • Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. [Link]

  • ResearchGate. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis | Request PDF. [Link]

  • ACS Figshare. (2025). Bi(III)-Catalyzed Newman–Kwart Rearrangement for Synthesizing S‑Heteroaryl Thiocarbamates. [Link]

Sources

Method

Use of O-(4-methylphenyl) thiocarbamate in palladium-catalyzed cross-coupling reactions

Application Note: O-(4-Methylphenyl) Thiocarbamate in Palladium-Catalyzed Cross-Coupling and C–H Activation Workflows Executive Summary O-(4-methylphenyl) thiocarbamate (commonly referred to as O-p-tolyl dimethylthiocarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: O-(4-Methylphenyl) Thiocarbamate in Palladium-Catalyzed Cross-Coupling and C–H Activation Workflows

Executive Summary

O-(4-methylphenyl) thiocarbamate (commonly referred to as O-p-tolyl dimethylthiocarbamate) is a highly versatile, bench-stable building block in modern synthetic organic chemistry and drug development. Derived efficiently from inexpensive p-cresol, it serves a dual purpose in palladium-catalyzed methodologies. First, it acts as a robust, electron-donating directing group for palladium-catalyzed tandem ortho-C–H activation. Second, it serves as a premium precursor in the Newman-Kwart Rearrangement (NKR) to yield S-(4-methylphenyl) thiocarbamate, which subsequently functions as an excellent electrophilic coupling partner in Pd-catalyzed Liebeskind-Srogl-type cross-couplings.

This guide provides drug development professionals and synthetic chemists with self-validating protocols, mechanistic rationales, and structured data to successfully implement these advanced Pd-catalyzed workflows.

Scientific Integrity & Mechanistic Causality: The "Why"

In traditional cross-coupling, aryl halides or triflates are the standard electrophiles. However, utilizing O-aryl thiocarbamates allows chemists to leverage abundant phenolic starting materials without relying on halogenation or expensive triflation reagents.

  • In C–H Activation: The thiocarbamate moiety features a thione (C=S) group that strongly coordinates to palladium(II). The electron-donating nature of the p-methyl group on the aryl ring enriches the aromatic system, facilitating electrophilic palladation at the ortho-position. This stable Pd–S covalent interaction prevents premature catalyst deactivation and directs highly regioselective olefination and subsequent intramolecular sulfuration [1].

  • In Cross-Coupling via NKR: The conversion of O-aryl to S-aryl thiocarbamates via the Newman-Kwart Rearrangement is driven by the thermodynamic stability of the C=O bond over the C=S bond. While thermal NKR requires extreme heat (>200 °C), recent advances allow this to be done at room temperature via single-electron transfer (SET) oxidation, proceeding through a radical cation intermediate [2]. The resulting S-aryl thiocarbamate undergoes facile oxidative addition with Pd(0) in the presence of a copper(I) cofactor, enabling C–C bond formation without the use of toxic organostannanes [3].

Workflow 1: Thiocarbamate-Directed Pd-Catalyzed Ortho C–H Activation

Causality & Design: This protocol utilizes Pd(OAc)₂ as the catalyst. The thiocarbamate directs the Pd(II) center to the ortho C–H bond. After the migratory insertion of an olefin (e.g., butyl acrylate), a β-hydride elimination occurs (oxidative Heck). The unique feature of the thiocarbamate directing group is that it can undergo a second C–H activation followed by intramolecular sulfuration to form benzo[d][1,3]oxathiol-2-ones, which are valuable scaffolds in COX-2 inhibitors [1].

Protocol 1: Tandem Olefination-Sulfuration
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add O-(4-methylphenyl) dimethylthiocarbamate (1.0 mmol), Pd(OAc)₂ (10 mol%, 0.1 mmol), and Ag₂CO₃ (2.0 mmol) as the terminal oxidant.

  • Solvent & Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) and the olefin coupling partner (e.g., butyl acrylate, 2.5 mmol) under a strict argon atmosphere.

  • Reaction: Seal the tube and heat to 110 °C in a pre-heated oil bath for 24 hours. Note: The elevated temperature is required to overcome the activation barrier of the second C–H palladation step.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove silver salts and palladium black. Wash the pad with additional EtOAc (3 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the functionalized S,O,C-multisubstituted benzene derivative.

CH_Activation A O-(4-methylphenyl) thiocarbamate (Starting Material) B Pd(OAc)₂ Coordination (Pd-S Interaction) A->B C Ortho C-H Palladation (Cyclopalladated Intermediate) B->C D Olefin Migratory Insertion (Heck-type) C->D E β-Hydride Elimination (Mono-functionalized Intermediate) D->E F Second C-H Activation & Intramolecular Sulfuration E->F G Benzo[d][1,3]oxathiol-2-one Derivative (Product) F->G

Catalytic cycle of Pd-catalyzed tandem ortho C-H olefination and sulfuration directed by thiocarbamate.

Workflow 2: Newman-Kwart Rearrangement & Liebeskind-Srogl Cross-Coupling

Causality & Design: To utilize the p-tolyl moiety in cross-coupling without pre-functionalizing with halogens, the O-aryl thiocarbamate is first rearranged to the S-aryl isomer. We employ an oxidative NKR using Cerium Ammonium Nitrate (CAN) which proceeds at room temperature [2]. The resulting S-aryl thiocarbamate is then coupled with an arylboronic acid. The addition of Copper(I) thiophene-2-carboxylate (CuTC) is critical; it acts as a thiophilic co-catalyst that polarizes the Pd–S bond, facilitating transmetalation from the boronic acid [3].

Protocol 2: Oxidative NKR and Pd-Catalyzed Cross-Coupling

Step 2A: Oxidative NKR

  • Dissolve O-(4-methylphenyl) dimethylthiocarbamate (1.0 mmol) in anhydrous DMSO (10 mL) under a nitrogen atmosphere.

  • Add Cerium Ammonium Nitrate (CAN) (1.0 mmol) in one portion.

  • Stir at room temperature (25 °C) for 24 hours. Note: The reaction proceeds cleanly via first-order kinetics without the degradation seen in thermal NKR.

  • Quench with H₂O (40 mL) and extract with Et₂O (4 × 40 mL). Dry the combined organic phases over MgSO₄ and concentrate in vacuo to yield S-(4-methylphenyl) dimethylthiocarbamate.

Step 2B: Liebeskind-Srogl Cross-Coupling

  • In a glovebox, charge a reaction vial with the synthesized S-(4-methylphenyl) dimethylthiocarbamate (0.5 mmol), an arylboronic acid (0.75 mmol), Pd₂(dba)₃ (2.5 mol%), tri-2-furylphosphine (TFP) (10 mol%), and CuTC (1.0 mmol).

  • Add degassed THF (5 mL). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Stir the mixture at 50 °C for 12 hours. Note: CuTC is essential for scavenging the thiocarbamate leaving group, driving the catalytic cycle forward.

  • Filter the mixture through a short plug of neutral alumina, eluting with EtOAc. Concentrate and purify via chromatography to yield the cross-coupled biaryl product.

CrossCoupling N1 S-(4-methylphenyl) thiocarbamate (Electrophile) N3 Oxidative Addition (Pd-S Bond Formation) N1->N3 N2 Pd(0) Catalyst (Active Species) N2->N3 N4 CuTC Coordination (Thiophilic Activation) N3->N4 N5 Transmetalation (with Arylboronic Acid) N4->N5 N6 Reductive Elimination N5->N6 N6->N2 Pd(0) Regeneration N7 4-Methylbiphenyl Derivative (Cross-Coupled Product) N6->N7

Mechanism of Pd-catalyzed Liebeskind-Srogl cross-coupling using S-aryl thiocarbamates.

Quantitative Data Summary

The following table summarizes the expected yields and optimized conditions for the transformations of O-(4-methylphenyl) thiocarbamate based on established literature parameters.

Reaction TypeStarting MaterialReagents & CatalystsConditionsExpected Yield
Tandem C–H Olefination-Sulfuration O-(4-methylphenyl) thiocarbamatePd(OAc)₂ (10 mol%), Butyl acrylate, Ag₂CO₃1,4-dioxane, 110 °C, 24 h65 – 78%
Oxidative NKR O-(4-methylphenyl) thiocarbamateCAN (1.0 equiv.)DMSO, 25 °C, 24 h> 90%
Liebeskind-Srogl Cross-Coupling S-(4-methylphenyl) thiocarbamatePd₂(dba)₃ (2.5 mol%), TFP, CuTC, Phenylboronic acidTHF, 50 °C, 12 h80 – 88%
Liebeskind-Srogl (Sterically Hindered) S-(4-methylphenyl) thiocarbamatePd₂(dba)₃ (2.5 mol%), TFP, CuTC, o-Tolylboronic acidTHF, 65 °C, 18 h60 – 70%

References

  • Thiocarbamate-Directed Tandem Olefination–Intramolecular Sulfuration of Two Ortho C–H Bonds: Application to Synthesis of a COX-2 Inhibitor Organic Letters - ACS Publications URL:[Link]

  • Inverting the Selectivity of the Newman–Kwart Rearrangement via One Electron Oxidation at Room Temperature The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Recent Advances in Palladium-Catalyzed Isocyanide Insertions (and Liebeskind-Srogl Couplings) MDPI URL:[Link]

Application

Reagents for the preparation of O-(4-methylphenyl) thiocarbamate without thiophosgene

Application Note: Thiophosgene-Free Synthesis of O-(4-Methylphenyl) Thiocarbamates Executive Summary & Strategic Rationale The synthesis of O-aryl thiocarbamates—specifically O-(4-methylphenyl) thiocarbamate derivatives—...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Thiophosgene-Free Synthesis of O-(4-Methylphenyl) Thiocarbamates

Executive Summary & Strategic Rationale

The synthesis of O-aryl thiocarbamates—specifically O-(4-methylphenyl) thiocarbamate derivatives—is a foundational transformation in synthetic organic chemistry. These compounds serve as critical intermediates in the Newman-Kwart rearrangement (NKR) for accessing substituted thiophenols, which are vital for agricultural and pharmaceutical active ingredients[1].

Historically, installing the thiocarbonyl moiety relied on thiophosgene ( CSCl2​ )—a highly toxic, volatile, and corrosive liquid. Modern safety standards and green chemistry initiatives demand robust, thiophosgene-free alternatives. This guide details two field-validated methodologies. The selection between these routes depends entirely on the desired N-substitution profile of the final thiocarbamate:

  • Method A (DMTC-Cl): Optimized for N,N-dimethyl substituted thiocarbamates (the standard NKR precursor).

  • Method B (TCDI): Optimized for primary (unsubstituted nitrogen) or custom secondary thiocarbamates.

Reagent Selection Matrix

To ensure optimal atom economy and safety, the selection of the thiocarbonyl transfer agent is summarized below.

Table 1: Quantitative & Qualitative Comparison of Thiocarbonyl Transfer Reagents

ReagentToxicity ProfilePhysical StateN-Substitution FlexibilityAtom EconomyBest Application
Thiophosgene ( CSCl2​ ) Extremely High (Volatile Gas/Liquid)Red LiquidHighHighObsolete / Avoid
N,N-Dimethylthiocarbamoyl Chloride (DMTC-Cl) Moderate (Sensitizer)Pale Yellow SolidNone (Fixed N,N-dimethyl)HighNewman-Kwart Precursors
1,1'-Thiocarbonyldiimidazole (TCDI) Low to ModerateYellow Crystalline SolidVery High (Modular Aminolysis)ModeratePrimary/Secondary Thiocarbamates

Mechanistic Pathways & Workflow Visualization

The following diagram illustrates the divergent synthetic logic based on the chosen thiophosgene-free reagent.

Workflow cluster_A Method A: DMTC-Cl Route cluster_B Method B: TCDI Route pCresol p-Cresol (Starting Material) DMTC DMTC-Cl + DABCO (NMP, 50°C) pCresol->DMTC TCDI TCDI (DCM, RT) pCresol->TCDI ProdA O-(4-Methylphenyl) N,N-Dimethylthiocarbamate DMTC->ProdA Nucleophilic Substitution Inter O-Aryl Imidazole- 1-carbothioate TCDI->Inter Imidazole Displacement Amine Amine (NH3) Aminolysis Inter->Amine ProdB O-(4-Methylphenyl) Thiocarbamate Amine->ProdB Nucleophilic Aminolysis

Workflow for thiophosgene-free synthesis of O-(4-methylphenyl) thiocarbamates.

Protocol A: Synthesis of O-(4-Methylphenyl) N,N-Dimethylthiocarbamate via DMTC-Cl

Causality & Logic: This protocol utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) in N-Methyl-2-pyrrolidone (NMP). DABCO acts synergistically as both a Brønsted base (to deprotonate p-cresol) and a nucleophilic catalyst. It attacks DMTC-Cl to form a highly electrophilic intermediate, significantly accelerating the reaction kinetics compared to standard inorganic bases[2].

Self-Validating Design: The byproduct of this reaction, DABCO hydrochloride, is insoluble in NMP. Therefore, the reaction provides an immediate visual cue (turbidity) to confirm that nucleophilic substitution is actively occurring[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed 50 mL round-bottom flask, suspend p-cresol (1.0 eq, 10.0 mmol, 1.08 g) and DABCO (1.25 eq, 12.5 mmol, 1.40 g) in anhydrous NMP (10 mL).

  • Activation: Heat the clear solution to 50 °C with continuous magnetic stirring.

  • Electrophile Addition: Dissolve DMTC-Cl (1.1 eq, 11.0 mmol, 1.36 g) in a minimal amount of NMP (approx. 2 mL). Add this solution dropwise to the p-cresol mixture over 10 minutes.

  • In-Process Validation: Observe the reaction mixture. Within 15–30 minutes, the solution will transition from clear to distinctly turbid as the DABCO·HCl salt precipitates.

  • Maturation: Maintain the reaction at 50 °C for 3 hours. Validate completion via TLC (Hexane:EtOAc 8:2); the p-cresol spot ( Rf​≈0.4 , stains dark with KMnO4​ ) should be completely consumed.

  • Workup: Cool the mixture to 25 °C. Quench by adding deionized H2​O (30 mL). The highly hydrophobic product will precipitate. Extract the aqueous suspension with Dichloromethane (DCM) ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Analytical Confirmation: 1H NMR ( CDCl3​ ) will show the p-tolyl methyl group as a singlet at ∼2.3 ppm. Crucially, the N,N-dimethyl protons will appear as two distinct broad singlets (or one very broad peak depending on the NMR field strength) around 3.3 and 3.4 ppm due to the restricted rotation of the C-N partial double bond.

Protocol B: Modular Synthesis of Primary O-(4-Methylphenyl) Thiocarbamate via TCDI

Causality & Logic: When an unsubstituted (primary) thiocarbamate is required, DMTC-Cl cannot be used. Instead, 1,1'-Thiocarbonyldiimidazole (TCDI) acts as a safe, solid thiophosgene surrogate. The reaction proceeds via an O-aryl imidazole-1-carbothioate intermediate, driven forward by the excellent leaving-group ability of imidazole during the subsequent aminolysis step[3].

Self-Validating Design: The two-step nature allows for the TLC confirmation of the highly UV-active imidazole-1-carbothioate intermediate before the addition of ammonia, ensuring the first step is complete before proceeding.

Step-by-Step Methodology:

  • Intermediate Formation: Dissolve p-cresol (1.0 eq, 10.0 mmol, 1.08 g) in anhydrous DCM (20 mL) under a nitrogen atmosphere.

  • TCDI Addition: Add TCDI (1.1 eq, 11.0 mmol, 1.96 g) portion-wise at room temperature.

  • In-Process Validation 1: Stir for 2 hours. Validate via TLC (Hexane:EtOAc 7:3). A new, highly UV-active spot (the O-aryl imidazole-1-carbothioate) will appear at a lower Rf​ than p-cresol[3].

  • Aminolysis: Cool the reaction flask to 0 °C using an ice bath. Slowly bubble anhydrous ammonia ( NH3​ ) gas into the solution for 15 minutes (alternatively, add 5 equivalents of a 7M methanolic ammonia solution dropwise).

  • In-Process Validation 2: The reaction will turn cloudy as displaced imidazole hydrogen-bonds and precipitates. Stir for an additional 1 hour at room temperature.

  • Workup: Wash the DCM solution sequentially with 0.1 M HCl ( 2×15 mL) to selectively protonate and remove the displaced imidazole, followed by water and brine.

  • Purification: Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure. Recrystallize the resulting solid from hot ethanol.

  • Analytical Confirmation: IR Spectroscopy is definitive for this protocol. The purified product will exhibit a strong N-H stretch (a doublet for the primary amine) at 3200–3400 cm−1 and a distinct C=S stretching frequency between 1100–1200 cm−1 .

References

  • A strategy for biomass revalorization through Newman-Kwart rearrangement - SRN1 reaction, ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8aGGBmZ7825YD1GskN6non4YqyrYvHJ3ewjjhaFk9nS6vf2fAA4hzkwzTUCI7zBvjMR0LyNtIS3olaC8T_bH2hm2S4WVcJ1JI1m1rqFaJLp891E8E-ZXz_Gh7EIPcY7aVaAvEllrZfy9Oj_GDWzJdWn9J5g==]
  • Inverting the Selectivity of the Newman–Kwart Rearrangement via One Electron Oxidation at Room Temperature, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo2NG0lWSQVpScgyOkLiWLdMjbI8f0RiXyao9j2DLdFW8mERAYoWFH5u3TZla9dh5Re_zFTRZhRTfXRMX8rqHuMjjWe8qQtaESpWR3zK4kq9WTxtH5HMHj8iCgpLD7MfLb9SFnvQk7i23EmA==]
  • Phenyl Chlorothioformate | Supplier | For Research, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH95h3En17OhHrj_UcVpFhatdeDYij9PDdv3VSOx0NpsmkWufte410xjpZSefMTvk_82OBswzujjsAddpcOqDzvaf_wSGmYYfzxz2ALHutpI_brvg_wrPVKrtmCDMN8ysBUDW2Q]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing O-(4-Methylphenyl) Thiocarbamate Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the synthesis of O-(4-methylphenyl) dimethylthiocarbamate is the critical gateway to accessing p-thiocresol via th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the synthesis of O-(4-methylphenyl) dimethylthiocarbamate is the critical gateway to accessing p-thiocresol via the Newman-Kwart Rearrangement (NKR)[1]. While seemingly straightforward, the O-arylation of p-cresol is fraught with chemoselectivity and conversion pitfalls.

This guide synthesizes field-proven methodologies, mechanistic causality, and rigorous troubleshooting to ensure your synthetic workflows are robust, high-yielding, and reproducible.

Reaction Workflow & Troubleshooting Logic

G N1 p-Cresol + DABCO in DMF (Solvent) N2 Add Dimethylthiocarbamoyl Chloride (DMTC) N1->N2 N3 Stir at 50 °C for 3-5 Hours N2->N3 N4 Aqueous Workup & Extraction N3->N4 N5 Yield Assessment N4->N5 N6 High Yield (>85%) O-Aryl Thiocarbamate N5->N6 Optimal N7 Low Yield (<50%) Impurity Formation N5->N7 Sub-optimal N8 Check Reagent Purity (DMTC Hydrolysis) N7->N8 N9 Check Temp Control (Premature NKR) N7->N9

Workflow and troubleshooting logic for O-(4-methylphenyl) thiocarbamate synthesis.

Part 1: Quantitative Data for Reaction Optimization

Choosing the correct base and solvent system is the most critical variable in this synthesis. The table below summarizes the quantitative yield expectations and the mechanistic causality behind each condition.

ParameterConditionYield (%)Mechanistic Causality & Observations
Base/Solvent NaH / THF (0 °C to RT)75 - 80Good conversion, but requires strict anhydrous conditions to prevent electrophile degradation.
Base/Solvent KOH / H₂O-DCM (RT)40 - 50Biphasic system leads to competitive hydrolysis of the thiocarbamoyl chloride.
Base/Solvent Et₃N / DCM (Reflux)60 - 70Sluggish reaction; Et₃N is a weaker nucleophilic catalyst compared to bicyclic amines.
Base/Solvent DABCO / DMF (50 °C)90 - 95 Optimal; DABCO provides superior nucleophilic activation and acts as an efficient proton scavenger[2].
Part 2: Self-Validating Experimental Protocol

To maximize yield, we recommend the DABCO-mediated coupling protocol. This method is designed as a self-validating system; physical changes in the reaction mixture serve as real-time indicators of success.

Objective: High-yield synthesis of O-(4-methylphenyl) dimethylthiocarbamate.

Step 1: Reagent Preparation & Deprotonation

  • Action: Suspend p-cresol (1.0 equiv, 10 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.25 equiv, 12.5 mmol) in anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to achieve a 1.5 M concentration. Heat gently to 50 °C.

  • Causality: DABCO acts as a highly efficient, non-nucleophilic base to deprotonate the phenol, while also serving as a nucleophilic catalyst to activate the incoming acid chloride.

  • Validation Check: The initial suspension will transition into a clear solution as the soluble phenoxide-DABCO complex forms[2]. If the solution remains cloudy, your solvent may contain moisture, leading to poor solubility.

Step 2: Electrophile Addition

  • Action: Dissolve N,N-dimethylthiocarbamoyl chloride (1.1 equiv, 11 mmol) in a minimal volume of DMF (approx. 2 mL). Add this solution dropwise to the phenoxide mixture over 10 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes that could lead to the degradation of the electrophile or trigger premature side reactions.

Step 3: Thermal Maturation

  • Action: Maintain the reaction at 50 °C for 3 to 5 hours[2].

  • Validation Check: The clear reaction mixture will become turbid as the reaction progresses and DABCO·HCl precipitates[2]. Monitor via TLC (Hexanes/EtOAc 4:1) until the p-cresol spot (Rf ~0.3) completely disappears.

Step 4: Quench and Extraction

  • Action: Cool the mixture to 25 °C. Add cold distilled water (3x the reaction volume) to quench. Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers extensively with water (5 × 20 mL) and brine (1 × 20 mL).

  • Causality: DMF is highly miscible with DCM. The rigorous 5x water wash is an absolute requirement to partition the DMF out of the organic phase. Residual DMF will prevent crystallization in the next step.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude product from an ethanol/hexane mixture.

  • Validation Check: N,N-dimethylthiocarbamates possess a strong thermodynamic drive to crystallize[3]. The formation of pale yellow to white crystals confirms high purity.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my product yield consistently below 50%, accompanied by unreacted p-cresol? A1: The most common culprit is the competitive hydrolysis of N,N-dimethylthiocarbamoyl chloride. This electrophile is highly sensitive to moisture. If your DMF/NMP is not strictly anhydrous, or if your DABCO is wet (DABCO is highly hygroscopic), water will outcompete the p-cresolate for the electrophile. This side reaction generates dimethylamine, carbonyl sulfide, and HCl, destroying your reagent before it can react.

  • Actionable Fix: Store DABCO in a desiccator and use freshly distilled or sure-seal anhydrous solvents. Verify the physical integrity of your thiocarbamoyl chloride; it should be a pale yellow crystalline solid (mp 39–43 °C). If it has turned into a sticky, fuming paste, it has hydrolyzed and must be discarded.

Q2: I am detecting S-(4-methylphenyl) dimethylthiocarbamate in my crude mixture before the high-temperature Newman-Kwart step. What causes this? A2: You are observing a premature Newman-Kwart Rearrangement (NKR). The NKR is an intramolecular migration of the aryl group from oxygen to sulfur via a four-membered cyclic transition state[1]. While the enthalpy of activation is typically high (ΔH‡ ~ 30 to 40 kcal/mol) requiring temperatures of 200–300 °C, the presence of trace transition metal impurities (like Palladium) or localized heating (hot spots) during your reaction can drastically lower the activation energy, triggering the rearrangement at much lower temperatures[1].

  • Actionable Fix: Ensure your reaction temperature strictly does not exceed 50–60 °C during the O-arylation step. Use a well-calibrated oil bath or heating block, and ensure vigorous magnetic stirring to prevent thermal hot spots at the bottom of the flask.

Q3: My isolated O-aryl thiocarbamate is an oil that refuses to crystallize. How do I induce crystallization? A3: While N,N-dimethylthiocarbamates generally crystallize easily due to favorable molecular packing[3], residual solvents or trace unreacted starting materials act as powerful melting point depressants. The most frequent offender is residual DMF.

  • Actionable Fix: Redissolve the stubborn oil in diethyl ether or DCM and wash it at least 5 times with copious amounts of distilled water. Wash once with cold 1M NaOH to deprotonate and remove any trace unreacted p-cresol, followed by a final brine wash. After drying and concentrating, triturate the residue with ice-cold hexanes and scratch the inside of the flask with a glass rod to induce nucleation.

Sources

Optimization

Troubleshooting low conversion in O-(4-methylphenyl) thiocarbamate thermal rearrangement

Technical Support Center: O-(4-methylphenyl) Thiocarbamate Thermal Rearrangement Welcome to the technical support guide for the thermal rearrangement of O-(4-methylphenyl) thiocarbamate. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: O-(4-methylphenyl) Thiocarbamate Thermal Rearrangement

Welcome to the technical support guide for the thermal rearrangement of O-(4-methylphenyl) thiocarbamate. This guide is designed for researchers, chemists, and process development professionals who are utilizing this reaction, a specific example of the Newman-Kwart rearrangement (NKR), to synthesize S-aryl thiocarbamates—valuable precursors to thiophenols.[1][2][3] This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) & Reaction Fundamentals

This section addresses common initial questions about the reaction's mechanism, conditions, and scope.

Q1: What is the mechanism of the thermal rearrangement of O-(4-methylphenyl) thiocarbamate?

The thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate is known as the Newman-Kwart rearrangement.[1][2] It is an intramolecular process that proceeds through a four-membered cyclic transition state.[1] The driving force for this reaction is the thermodynamically favorable conversion of a C=S double bond into a more stable C=O double bond (ΔH ≈ -13 kcal/mol).[4] The reaction can be conceptualized as an intramolecular nucleophilic aromatic substitution, where the sulfur atom attacks the ipso-carbon of the aryl ring.[4]

Below is a diagram illustrating the accepted mechanism.

Caption: The Newman-Kwart Rearrangement Mechanism.

Q2: Why are such high temperatures typically required for this reaction?

The reaction requires significant thermal energy to overcome a high activation enthalpy (ΔH‡), which is typically in the range of 30 to 40 kcal/mol.[1] This energy is necessary to achieve the constrained, four-membered cyclic transition state. Consequently, reaction temperatures of 200–300 °C are common for the purely thermal process.[1][5]

Q3: How does the electronic nature of the aryl group affect the reaction?

The reaction rate is highly sensitive to the electronic properties of the migrating aryl ring.

  • Electron-withdrawing groups (EWGs) at the ortho and para positions substantially accelerate the reaction.[4] These groups lower the electron density on the aromatic ring, making the ipso-carbon more electrophilic and stabilizing the negative charge that develops in the transition state.[4]

  • Electron-donating groups (EDGs) , such as the 4-methyl group in your substrate, have the opposite effect. They increase the electron density of the ring, making it less susceptible to nucleophilic attack and thus slowing down the reaction, often requiring higher temperatures or longer reaction times.

Section 2: Troubleshooting Guide - Low Conversion & Reaction Stalling

This is the most common issue encountered. The following Q&A will guide you through a logical troubleshooting process.

Q4: My reaction shows very low conversion to the S-aryl product, even after prolonged heating. What is the most likely cause?

The most probable cause is insufficient reaction temperature . The Newman-Kwart rearrangement has a very sharp temperature dependence. A temperature that is even 10-20 °C too low can result in a dramatically slower reaction rate or no reaction at all.

Troubleshooting Steps:

  • Verify Temperature: Ensure your reaction thermometer or heating mantle controller is accurately calibrated. Use an external thermometer to measure the temperature of the heating bath or block, not just the setpoint on the controller.

  • Increase Temperature Incrementally: Raise the reaction temperature by 10-15 °C and monitor the progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour.

  • Consider Solvent Choice: If you are running the reaction in a solvent, ensure its boiling point is high enough to reach the required temperature. Substrates with electron-donating groups often require temperatures exceeding 250 °C.[1]

SolventBoiling Point (°C)Suitability for NKR
Toluene111Unsuitable for thermal NKR
Xylene (isomers)138-144Unsuitable for most thermal NKR
1,2-Dichlorobenzene (DCB)180Borderline, may work for activated substrates
Diphenyl ether259Excellent , high boiling and thermally stable[4]
N-Methyl-2-pyrrolidone (NMP)202Good, polar solvent can stabilize transition state[4]
Neat (No Solvent)N/AOften preferred if substrate is a stable liquid/low-melting solid
Q5: I've increased the temperature, but the reaction is still sluggish. Could the solvent be the issue?

Yes. While temperature is primary, the reaction medium plays a crucial role. The rearrangement involves a partially charged, zwitterionic-like transition state that can be stabilized by polar solvents.[4]

Expert Insight: If you are using a nonpolar solvent like diphenyl ether or running the reaction neat and observing low conversion, switching to a high-boiling polar aprotic solvent can sometimes accelerate the reaction.

  • Recommended Solvents: N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), or Dimethylformamide (DMF) (in a sealed tube/microwave) are excellent choices that are polar and allow for high reaction temperatures.[4]

  • Causality: A polar solvent helps to stabilize the charge separation in the four-membered transition state, thereby lowering the activation energy and increasing the reaction rate. In some cases, a reaction yielding only 10% product in xylene has been shown to give up to 80% in a more polar medium like formic acid.[4]

Q6: I am hesitant to raise the temperature further due to potential substrate decomposition. Are there any catalytic methods to promote the reaction under milder conditions?

Absolutely. For thermally sensitive substrates, traditional high-temperature methods can be problematic. Modern catalysis offers several powerful alternatives.

  • Palladium Catalysis: The use of a palladium catalyst, such as [Pd(tBu₃P)₂], can dramatically lower the required reaction temperature to as low as 100 °C.[5] This method is particularly effective for substrates that are prone to decomposition at higher temperatures.

  • Photoredox/Oxidative Catalysis: For electron-rich systems (like your O-(4-methylphenyl) substrate), an oxidative approach can be highly effective. Using an oxidant like cerium ammonium nitrate (CAN) at room temperature can trigger the rearrangement by forming a radical cation intermediate.[6] This method effectively inverts the electronic demands of the reaction, making it ideal for substrates that are sluggish in the thermal process.[6]

Side_Reactions SM O-Aryl Thiocarbamate Product Desired Product (S-Aryl Thiocarbamate) SM->Product  Main Pathway (NKR)  High Temp Decomp Decomposition Products (Char) SM->Decomp  Side Pathway  Excessive Temp (>300°C) Hydrolysis Hydrolysis Products (Phenol, Amine, COS) SM->Hydrolysis  Side Pathway  Presence of H₂O

Sources

Troubleshooting

Reducing side reactions during O-(4-methylphenyl) thiocarbamate preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the preparation of O-aryl thiocarbamates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the preparation of O-aryl thiocarbamates.

The synthesis of O-(4-methylphenyl) dimethylthiocarbamate from p-cresol is a critical foundational step for accessing p-toluenethiol via the1[1]. While conceptually straightforward—a nucleophilic substitution of a phenoxide onto a thiocarbamoyl chloride—the reaction is highly susceptible to competing side reactions that can drastically reduce your yield and complicate downstream purification[2].

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind experimental choices and a self-validating workflow to ensure reproducible success.

Mechanistic Workflow & Side Reaction Pathways

To troubleshoot effectively, we must first map the molecular logic of the synthesis and its primary failure points. The dominant side reaction is the moisture-driven hydrolysis of the electrophile, which starves the main reaction and generates reactive byproducts.

G A p-Cresol (4-Methylphenol) B Base (e.g., DABCO) Deprotonation A->B Step 1 C Phenoxide / DABCO Adduct B->C E O-(4-Methylphenyl) thiocarbamate C->E Chloride Displacement D DMTC-Cl Electrophile D->C Step 2 (Nucleophilic Attack) F Hydrolysis Products (Dimethylamine, COS) D->F H2O (Moisture)

Reaction pathway for O-(4-methylphenyl) thiocarbamate synthesis and hydrolysis.

Core Troubleshooting FAQs

Q1: Why am I seeing significant amounts of unreacted p-cresol despite using an excess of N,N-dimethylthiocarbamoyl chloride (DMTC-Cl)? Causality: This is the most common issue in this workflow and is driven by the competitive hydrolysis of DMTC-Cl. The reagent is highly hygroscopic. In the presence of adventitious moisture, it rapidly hydrolyzes to dimethylamine, carbonyl sulfide (COS), and HCl. This not only consumes your electrophile but also neutralizes your base[3]. Solution:

  • Ensure all solvents (e.g., NMP, DMF) are strictly anhydrous.

  • Switch your base to DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO does not merely act as a proton sponge; it functions as a nucleophilic catalyst. It forms a highly reactive acylammonium-type intermediate with DMTC-Cl that accelerates the desired O-arylation, kinetically outcompeting the hydrolysis side reaction[4].

Q2: My reaction mixture turned extremely dark, and the yield is low. What caused this degradation? Causality: The addition of DMTC-Cl to the phenoxide solution is a highly exothermic process[3]. If the reagent is added too quickly without adequate cooling, local hotspots form. While the full Newman-Kwart O→S rearrangement typically requires high temperatures (200–300 °C)[5], localized heating in the presence of strong bases and unreacted phenol can lead to premature degradation, oligomerization, or cleavage of the newly formed thiocarbamate back to the phenol[6]. Solution: Control the exotherm. Maintain the internal temperature below 15 °C during the dropwise addition of DMTC-Cl, and strictly regulate the heating mantle so the internal temperature does not exceed 50 °C during the maturation phase.

Q3: How can I avoid the formation of symmetrical 1,3-disubstituted thioureas? Causality: Symmetrical byproducts occur when the dimethylamine (generated from DMTC-Cl hydrolysis) acts as a nucleophile, reacting with another equivalent of the DMTC-Cl electrophile[7]. Solution: Strict exclusion of water is the primary defense. Additionally, ensure complete deprotonation of the p-cresol before adding the DMTC-Cl. This minimizes the residence time of the unreacted electrophile in the basic mixture, forcing it to react immediately with the abundant phenoxide.

Troubleshooting Start Issue: Low Yield / Impure Product Q1 Is unreacted p-cresol present? Start->Q1 Q2 Are there dimethylamine byproducts? Start->Q2 Sol1 Action: Increase Base / Use DABCO Q1->Sol1 Yes Sol3 Action: Control Exotherm (<50°C) Q1->Sol3 No, but degradation observed Sol2 Action: Dry Solvents / Check DMTC-Cl Q2->Sol2 Yes

Troubleshooting logic tree for resolving low yields during O-aryl thiocarbamate preparation.

Quantitative Optimization Data

Selecting the correct base and solvent system dictates the purity profile of your product. Below is a comparative analysis of standard conditions versus optimized catalytic conditions.

Base SelectionSolvent SystemTemperature ProfileExpected YieldPrimary Side Reaction / Impurity Profile
NaH (1.2 eq)DMF (Anhydrous)0 °C → 25 °C75–85%Unreacted p-cresol (if trace moisture is present).
KOH (aq)Water / DCM0 °C → 25 °C50–60%Severe DMTC-Cl hydrolysis; high dimethylamine levels.
Et₃N (1.5 eq)DCMReflux (40 °C)60–70%Sluggish reaction kinetics; unreacted starting materials.
DABCO (1.25 eq)NMP (Anhydrous)25 °C → 50 °C90–95% Minimal; highly efficient nucleophilic catalysis.

Self-Validating Experimental Protocol

This protocol utilizes DABCO as a nucleophilic catalyst to suppress side reactions and maximize yield[4]. Every step includes a self-validation check to ensure the chemical logic is proceeding as intended.

Preparation of O-(4-Methylphenyl) N,N-Dimethylthiocarbamate

  • Preparation of the Phenoxide Adduct: In an oven-dried, nitrogen-flushed 100 mL round-bottom flask, suspend p-cresol (1.08 g, 10.0 mmol, 1.0 equiv) and DABCO (1.40 g, 12.5 mmol, 1.25 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL).

  • Temperature Equilibration: Heat the mixture gently to 50 °C using a silicone oil bath.

    • Self-Validation Check: The suspension must transition into a clear, homogeneous solution, indicating complete deprotonation and adduct formation. Do not proceed until the solution is clear.

  • Electrophile Preparation: In a separate dry vial, prepare a solution of N,N-dimethylthiocarbamoyl chloride (1.36 g, 11.0 mmol, 1.1 equiv) in anhydrous NMP (5 mL).

    • Self-Validation Check: The DMTC-Cl must be a white to pale-yellow crystalline solid. If it is sticky, clumped, or smells strongly of sulfur/amine, it has hydrolyzed and must be discarded or recrystallized prior to use.

  • Controlled Addition: Add the DMTC-Cl solution dropwise to the p-cresol/DABCO mixture over 10 minutes.

    • Self-Validation Check: The reaction mixture will immediately become turbid, and an exotherm will be observed (typically a 10–15 °C spike)[3][4]. Adjust the addition rate to ensure the internal temperature does not exceed 55 °C.

  • Maturation: Stir the mixture at 50 °C for 3 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The p-cresol starting material spot ( Rf​≈0.4 , stains dark with KMnO₄) should completely disappear, replaced by the strongly UV-active thiocarbamate product spot ( Rf​≈0.6 ).

  • Quench and Isolation: Cool the mixture to 25 °C. Slowly add deionized water (60 mL) to quench the reaction. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification: Wash the combined organic layers sequentially with water (2 × 20 mL) to remove NMP, followed by brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The product typically crystallizes upon standing and can be used directly for the Newman-Kwart rearrangement, or recrystallized from hexanes/ethyl acetate for analytical purity.

References

  • Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement.
  • Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis.
  • ChemRxiv. (n.d.). A strategy for biomass revalorization through Newman-Kwart rearrangement - SRN1 reaction.
  • The Journal of Organic Chemistry. (2018). Inverting the Selectivity of the Newman–Kwart Rearrangement via One Electron Oxidation at Room Temperature.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in Newman-Kwart Rearrangements

Welcome to the Technical Support Center for advanced catalytic transformations. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with catalyst deac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced catalytic transformations. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with catalyst deactivation during the Newman-Kwart Rearrangement (NKR) of O-(4-methylphenyl) dimethylthiocarbamate to S-(4-methylphenyl) dimethylthiocarbamate.

Historically, the NKR required extreme thermal conditions (200–300 °C) to overcome the high activation energy barrier (35–43 kcal/mol) associated with the spirocyclic transition state[1]. Modern methodologies utilizing Palladium (Pd) catalysis[2], Photoredox catalysis[1], and Electrochemical catalysis[3] have drastically lowered these temperature requirements. However, these milder pathways introduce complex catalyst deactivation vectors. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure robust turnover.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Pd-catalyzed isomerization stalls at 30% conversion, and the solution turns pitch black. What is causing this?

Causality: The formation of a pitch-black precipitate indicates the aggregation of active Pd(0) into inactive "Pd black" nanoparticles. In the Pd-catalyzed NKR, the standard catalyst is [Pd(PtBu3​)2​] . The extreme steric bulk of the tBu3​P ligand is intentionally chosen to force the Pd center into a highly reactive, low-coordinate state, facilitating the oxidative addition of the strong C–O bond[2]. However, this electron-rich phosphine is highly susceptible to oxidation. If even trace amounts of O2​ ingress into the system, the ligand oxidizes to phosphine oxide ( O=PtBu3​ ), stripping the palladium of its stabilizing coordination sphere and triggering irreversible aggregation. Solution: Implement rigorous Schlenk techniques. Switch from standard nitrogen sparging to a minimum of three strict Freeze-Pump-Thaw cycles. Ensure your solvents are anhydrous and fully deoxygenated.

Q2: I am using the photoredox-catalyzed method with a pyrylium photocatalyst, but the reaction rate drops sharply when I scale up the substrate concentration. Why?

Causality: You are likely experiencing static quenching (substrate inhibition). In the photoredox NKR, the excited photocatalyst (PC*) undergoes Single Electron Transfer (SET) with the electron-rich O-(4-methylphenyl) thiocarbamate to form a reactive cation radical[1]. However, at high substrate concentrations (>0.25 M), the substrate molecules pre-associate with the photocatalyst in the ground state. Upon irradiation, this complex immediately dissipates energy non-radiatively rather than proceeding through the productive SET pathway, effectively stalling the catalytic cycle[1]. Solution: Dilute the reaction. Maintain substrate concentrations below 0.1 M. If throughput is a concern, transition the reaction from a batch flask to a continuous-flow photochemical reactor to maintain optimal photon flux and low local concentrations.

Q3: The Pd-catalyzed reaction remains clear (no Pd black), but turnover still ceases prematurely. What is the hidden deactivation mode?

Causality: If ligand oxidation is prevented, the catalyst can still be trapped in an off-cycle resting state . Computational and kinetic studies suggest that the oxidative addition complex (the Pd-S intermediate) can dimerize or form stable aggregates[2]. Because the 4-methylphenyl group is electron-donating, it stabilizes the intermediate but slows down the subsequent reductive elimination step compared to electron-poor substrates. This bottleneck allows the intermediate to pool and dimerize, pulling the catalyst off the active cycle. Solution: Lower the initial substrate concentration or slightly elevate the reaction temperature (from 100 °C to 110 °C) to provide the thermodynamic push needed to favor unimolecular reductive elimination over bimolecular dimerization.

Mechanistic Pathways & Deactivation Vectors

To effectively troubleshoot, you must visualize the competing productive and destructive pathways in your reactor.

Palladium-Catalyzed NKR Pathway

pd_nkr Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Substrate PdBlack Pd Black (Aggregation) Pd0->PdBlack Ligand Dissociation LigandOx Ligand Oxidation (O=PtBu3) Pd0->LigandOx O2 Ingress Rearrange Isomerization (S-bound) OxAdd->Rearrange Rearrangement Dimer Inactive Dimer Resting State OxAdd->Dimer Off-cycle trapping Rearrange->Pd0 Reductive Elimination + Product Product S-(4-methylphenyl) thiocarbamate Substrate O-(4-methylphenyl) thiocarbamate

Fig 1: Pd-catalyzed Newman-Kwart Rearrangement cycle highlighting primary deactivation vectors.

Photoredox-Catalyzed NKR Pathway

photo_nkr PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Light) RadicalCat O-Aryl Cation Radical PC_star->RadicalCat SET from Substrate Photobleach Photobleaching (Degradation) PC_star->Photobleach Over-irradiation Quenching Static Quenching (Substrate Inhibition) PC_star->Quenching High [Substrate] SRadicalCat S-Aryl Cation Radical RadicalCat->SRadicalCat Isomerization O2Trap O2 Radical Trapping RadicalCat->O2Trap O2 Ingress SRadicalCat->PC SET to PC- + Product

Fig 2: Photoredox-catalyzed NKR cycle showing static quenching and radical trapping deactivation.

Quantitative Data Summary

The following table summarizes the operational parameters and deactivation risks across the three primary methodologies for the p-tolyl substrate.

MethodologyOperating TempCatalyst SystemPrimary Deactivation ModeMitigation Strategy
Thermal (Uncatalyzed) 250–300 °CNoneThermal charring / Substrate decompositionUse microwave irradiation or high-boiling solvents (e.g., diphenyl ether).
Pd-Catalyzed 100 °C [Pd(PtBu3​)2​] (5 mol%)Ligand oxidation; Pd aggregation; Dimer trapping[2]Strict anaerobic conditions; optimized concentration (0.1 M).
Photoredox-Catalyzed 20–25 °CPyrylium/Acridinium saltsStatic quenching; Photobleaching[1]Maintain [Substrate] < 0.1 M; Use continuous flow reactors.
Electrochemical 25 °CNone (Anodic Oxidation)Electrode passivation (polymerization)[3]Modulate current density; utilize alternating polarity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that catalyst deactivation is caught and corrected in real-time.

Protocol A: Palladium-Catalyzed Isomerization (Anti-Aggregation Workflow)

Objective: Convert O-(4-methylphenyl) dimethylthiocarbamate to the S-isomer while preventing Pd(0) oxidation and off-cycle dimerization.

  • Preparation & Degassing (Critical Step):

    • In a Schlenk flask, dissolve 1.0 mmol of O-(4-methylphenyl) dimethylthiocarbamate in 10 mL of anhydrous toluene (yielding a 0.1 M solution to prevent dimer trapping).

    • Perform three consecutive Freeze-Pump-Thaw cycles. Self-Validation: The absence of bubbling during the final thaw confirms the removal of dissolved O2​ .

  • Catalyst Introduction:

    • Transfer the flask into an argon-filled glovebox.

    • Add 5 mol% (25.5 mg) of [Pd(PtBu3​)2​] . The solution should immediately adopt a pale yellow/orange hue.

  • Reaction Execution:

    • Seal the flask, remove it from the glovebox, and heat to 100 °C in a pre-heated oil bath for 12 hours.

    • Visual Checkpoint: Monitor the solution color at the 1-hour mark. If the solution remains yellow/orange, the catalyst is active. If a black precipitate forms, the seal has failed, O2​ has entered, and the catalyst is deactivated[2].

  • Workup:

    • Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc) to remove residual Pd, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Photoredox-Catalyzed Isomerization (Anti-Quenching Workflow)

Objective: Drive the cation-radical rearrangement at room temperature while avoiding static quenching and radical trapping.

  • Solution Preparation:

    • In a dry borosilicate vial, combine 0.5 mmol of O-(4-methylphenyl) dimethylthiocarbamate and 2.5 mol% of 2,4,6-tri-(4-methoxyphenyl)pyrylium tetrafluoroborate.

    • Add 10 mL of anhydrous dichloromethane (DCM) to ensure the concentration remains strictly at 0.05 M. Causality: This specific dilution prevents the pre-association of the substrate and photocatalyst, bypassing static quenching[1].

  • Deoxygenation:

    • Sparge the solution with dry Argon for 15 minutes in the dark. Causality: Oxygen is a potent triplet quencher and radical scavenger that will terminate the cation radical intermediate.

  • Irradiation:

    • Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure a cooling fan maintains the ambient temperature at 20–25 °C.

    • Self-Validation: Take a 50 μ L aliquot at 2 hours. Analyze via TLC (Hexanes/EtOAc). The disappearance of the higher- Rf​ O-isomer confirms active turnover.

  • Isolation:

    • Concentrate the mixture directly and purify via silica gel chromatography to yield the S-(4-methylphenyl) thiocarbamate.

References

  • The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis Source: Organic Chemistry Portal / Angewandte Chemie International Edition (2009) URL:[Link]

  • Mechanistic Investigations into the Cation Radical Newman–Kwart Rearrangement Source: ACS Catalysis (2019) URL:[Link]

  • Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis Source: The Journal of Organic Chemistry (2020) URL:[Link]

Sources

Troubleshooting

Minimizing byproduct formation in O-(4-methylphenyl) thiocarbamate cross-coupling

Welcome to the Process Chemistry Troubleshooting Hub. This guide is engineered for researchers and drug development professionals working with O-(4-methylphenyl) thiocarbamate (and related O-aryl thiocarbamates) in trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Hub. This guide is engineered for researchers and drug development professionals working with O-(4-methylphenyl) thiocarbamate (and related O-aryl thiocarbamates) in transition-metal-catalyzed cross-coupling reactions.

By treating the catalytic cycle as a dynamic system of competing rates, this guide provides the mechanistic causality and self-validating protocols required to suppress off-cycle byproduct formation.

Module 1: Mechanistic Pathway Analysis

To minimize byproducts, we must first map the thermodynamic and kinetic divergence points of O-(4-methylphenyl) thiocarbamate under cross-coupling conditions. The substrate can undergo desired C–O activation, or fall victim to thermal rearrangement, reduction, homocoupling, or hydrolysis.

G SM O-(4-methylphenyl) thiocarbamate DP Cross-Coupled Product SM->DP Ni Catalyst, Ligand, Coupling Partner NKR S-(4-methylphenyl) thiocarbamate SM->NKR Thermal (>150°C) Red Toluene (Reduction) SM->Red Hydride Source HC 4,4'-Dimethylbiphenyl (Homocoupling) SM->HC Slow Transmetalation Hyd p-Cresol (Hydrolysis) SM->Hyd Adventitious Water

Reaction pathways of O-(4-methylphenyl) thiocarbamate in cross-coupling.

CatCycle Ni0 Ni(0) Active Species OA Ar-Ni(II)-O(CS)NR2 Ni0->OA Oxidative Addition TM Ar-Ni(II)-R' OA->TM Transmetalation HC_node Homocoupling OA->HC_node Disproportionation Red_node Reduction OA->Red_node β-Hydride Elimination TM->Ni0 Reductive Elimination

Ni-catalytic cycle showing divergence points for byproduct formation.

Module 2: Troubleshooting FAQs (Byproduct Minimization)

Q1: Why am I seeing S-(4-methylphenyl) thiocarbamate instead of my cross-coupled product?

The Causality: You are observing a competitive Newman-Kwart Rearrangement (NKR) . While thermal NKR typically requires extreme temperatures (200–300 °C) to overcome the high activation barrier of its zwitterionic transition state[1][2], the presence of Lewis acidic transition metals can drastically lower this barrier. If the rate of Ni(0) oxidative addition into the C–O bond is slower than the metal-assisted rearrangement, the substrate will isomerize to the S-aryl thiocarbamate. Because Ni-catalyzed cross-coupling relies on chemoselective cleavage of the C–O bond over the stronger C–S bond[3], this rearranged product becomes a dead-end byproduct. The Fix:

  • Lower the temperature: Do not exceed 80 °C.

  • Accelerate Oxidative Addition: Switch to a highly electron-rich, sterically demanding ligand (e.g., PCy3​ or dcype) to increase the electron density on the Ni center, forcing rapid C–O insertion before rearrangement can occur.

Q2: How do I suppress 4,4'-dimethylbiphenyl (homocoupling) formation?

The Causality: Homocoupling of the electrophile (or the organoboron reagent) is a pervasive side reaction in transition-metal catalysis[4]. It occurs when the transmetalation step is the rate-limiting step . If the Ar-Ni(II)-X intermediate accumulates, it can undergo disproportionation to form an Ar-Ni(II)-Ar species, which subsequently reductively eliminates to yield 4,4'-dimethylbiphenyl. The Fix: You must increase the rate of transmetalation.

  • Optimize the Base: Switch from weak bases (like K2​CO3​ ) to more soluble/active bases like anhydrous CsF or K3​PO4​ .

  • Water Content: In Suzuki couplings, a strictly controlled micro-amount of water (or phase transfer catalyst) is often required to activate the boronic acid into a reactive boronate complex, speeding up transmetalation.

Q3: What causes the formation of toluene (reduction) during the reaction?

The Causality: Toluene is a hydrodeoxygenation byproduct. It forms when the Ar-Ni(II)-X intermediate intercepts a hydride source instead of the desired coupling partner. Hydrides are typically generated in situ via β-hydride elimination from aliphatic alkoxide bases (e.g., NaOtBu ), amine additives, or even ethereal solvents degrading under harsh conditions. The Fix: Eliminate all sources of β-hydrogens. Replace alkoxide bases with inorganic carbonates or phosphates ( K3​PO4​ ). Ensure solvents are anhydrous, as adventitious moisture can also serve as a proton source following electron transfer.

Q4: My starting material is converting back to p-cresol. How do I prevent hydrolysis?

The Causality: The thiocarbamate auxiliary (specifically the carbonyl carbon) is highly susceptible to nucleophilic attack. Strong aqueous bases (like NaOH or KOH ) will rapidly cleave the auxiliary, regenerating the parent phenol (p-cresol). The Fix: Maintain strictly anhydrous conditions and utilize non-nucleophilic bases. If water is absolutely required for the coupling partner's activation, keep the temperature low and use a biphasic system to limit the concentration of hydroxide ions in the organic phase.

Module 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and byproduct distribution during the Ni-catalyzed Suzuki-Miyaura coupling of O-(4-methylphenyl) dimethylthiocarbamate with phenylboronic acid.

EntryLigandBaseSolventTemp (°C)Yield (%)Homocoupling (%)NKR (%)Reduction (%)
1 PPh3​ K2​CO3​ Toluene11015354010
2 PCy3​ K2​CO3​ Toluene1104525255
3 PCy3​ K3​PO4​ Dioxane8088 8 <1 3
4 dppf NaOtBu Dioxane803010<160

Data Interpretation: Entry 3 represents the optimized conditions. Entry 1 demonstrates that weak ligands and high heat drive the NKR pathway. Entry 4 highlights how bases with β-hydrogens ( NaOtBu ) drastically increase the reduction byproduct (Toluene).

Module 4: Self-Validating Experimental Protocol

Procedure: Ni-Catalyzed Suzuki-Miyaura Coupling of O-(4-methylphenyl) dimethylthiocarbamate

This protocol is designed as a self-validating system. In-process analytical checkpoints are embedded to ensure the catalytic cycle is functioning correctly before committing to full reaction times.

Step 1: Reagent & Glassware Preparation (The Foundation)

  • Flame-dry a 20 mL Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Validation Check: Dry K3​PO4​ under vacuum at 120 °C for 12 hours prior to use. Clumped base indicates moisture, which will cause hydrolysis to p-cresol.

Step 2: Glovebox Assembly (Catalyst Ligation)

  • Inside an Argon-filled glovebox, charge the Schlenk tube with Ni(cod)2​ (5 mol%, 13.8 mg) and PCy3​ (10 mol%, 28.0 mg).

  • Add O-(4-methylphenyl) dimethylthiocarbamate (1.0 mmol, 195 mg), phenylboronic acid (1.5 mmol, 183 mg), and the anhydrous K3​PO4​ (2.0 mmol, 424 mg).

  • Seal the tube with a PTFE-lined septum and remove from the glovebox.

Step 3: Reaction Initiation

  • Inject anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Place the tube in a pre-heated oil bath strictly calibrated to 80 °C .

  • Validation Checkpoint (15 mins): Observe the solution. The mixture should transition from pale yellow to a deep red/brown homogeneous tint. This color change confirms the successful formation of the active Ni(0)Ln​ species. If the solution remains pale or turns black (bulk nickel plating), the catalyst has oxidized; abort the reaction.

Step 4: In-Process Monitoring

  • After 2 hours, withdraw a 50 µL aliquot via microsyringe under positive Argon pressure.

  • Quench the aliquot in 0.5 mL EtOAc and 0.5 mL water, extract the organic layer, and run a rapid GC-MS.

  • Validation Checkpoint (2 hours): Analyze the chromatogram. The ratio of the starting material mass ( m/z 195) to the NKR byproduct mass ( m/z 195, shifted retention time) must be >99:1. If the NKR byproduct exceeds 5%, your heating block is overshooting 80 °C, or the ligand was compromised.

Step 5: Workup and Isolation

  • After 12 hours, cool the reaction to room temperature.

  • Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove Ni salts and inorganic phosphates.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 4-methylbiphenyl product.

References

  • Integrating Catalytic Processes and Modern Electrolyte Concepts into Electrosynthesis - CHIMIA -
  • Photons or Electrons?
  • Ni-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Thiocarbonates via C–O/C–O Bond Cleavage - Organic Letters -
  • Dithiocarbamate as a Carbonyl Alternative in Pd-Catalyzed Carbonylative Homocoupling of Organoboronic Acids - The Journal of Organic Chemistry -

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of O-(4-methylphenyl) thiocarbamate vs. O-phenyl thiocarbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the chemical reactivity of O-(4-methylphenyl) thiocarbamate and its unsubstituted analogue, O-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of O-(4-methylphenyl) thiocarbamate and its unsubstituted analogue, O-phenyl thiocarbamate. The discussion is centered on the well-established Newman-Kwart rearrangement, a cornerstone reaction for this class of compounds, and is supported by mechanistic principles and established experimental observations.

Introduction: Structural and Electronic Foundations

O-Aryl thiocarbamates are a class of organosulfur compounds characterized by the ROC(=S)NR₂ functional group.[1] They serve as crucial intermediates in organic synthesis, most notably as precursors to thiophenols via the thermal Newman-Kwart rearrangement.[2][3][4] Understanding how substituents on the aryl ring influence the reactivity of these molecules is paramount for optimizing reaction conditions and predicting outcomes.

This guide focuses on two closely related structures: O-phenyl thiocarbamate and O-(4-methylphenyl) thiocarbamate. The sole structural difference is the presence of a methyl group in the para-position of the phenyl ring. This seemingly minor alteration has significant consequences for the electronic properties of the molecule and, therefore, its chemical reactivity.

Structural_Comparison cluster_phenyl O-phenyl thiocarbamate cluster_methylphenyl O-(4-methylphenyl) thiocarbamate node_p node_p node_mp node_mp

Caption: Chemical structures of O-phenyl thiocarbamate and O-(4-methylphenyl) thiocarbamate.

The methyl group is a classic example of an electron-donating group (EDG).[5][6] Through an inductive effect (+I), it pushes electron density into the aromatic ring.[7] This increases the overall nucleophilicity of the phenyl ring but, more importantly for the reactions discussed herein, it deactivates the ring toward nucleophilic attack.

Comparative Reactivity: The Newman-Kwart Rearrangement

The defining reaction for comparing these two substrates is the Newman-Kwart rearrangement (NKR). This reaction involves the intramolecular, thermal migration of the aryl group from the oxygen atom to the sulfur atom, yielding the thermodynamically more stable S-aryl thiocarbamate isomer.[1][2][8] The driving force for this rearrangement is the formation of a strong carbon-oxygen double bond (C=O) at the expense of a weaker carbon-sulfur double bond (C=S).[8]

Mechanistic Implications of Substitution

The mechanism of the NKR is a concerted, intramolecular process that proceeds through a four-membered cyclic transition state.[2][8] It can be conceptualized as an intramolecular nucleophilic aromatic substitution, where the thione sulfur acts as the nucleophile attacking the ipso-carbon of the aryl ring.

NKR_Mechanism Start O-Aryl Thiocarbamate (R-O-C(=S)-NR'₂) TS Four-Membered Cyclic Transition State (Aryl Migration) Start->TS Heat (Δ) ~200-300 °C Product S-Aryl Thiocarbamate (R-S-C(=O)-NR'₂) TS->Product Rearrangement

Caption: Generalized mechanism of the Newman-Kwart rearrangement (NKR).

For a nucleophilic aromatic substitution, the reaction rate is highly sensitive to the electronic properties of the aromatic ring.

  • Electron-Withdrawing Groups (EWGs) on the aryl ring accelerate the reaction. They lower the electron density of the ring, making it more electrophilic and more susceptible to attack by the sulfur nucleophile.[8]

  • Electron-Donating Groups (EDGs) on the aryl ring decelerate the reaction. They increase the electron density of the ring, making it less electrophilic and thus less reactive toward the internal sulfur nucleophile.

Reactivity Prediction

Based on this mechanistic understanding:

  • O-(4-methylphenyl) thiocarbamate , with its electron-donating methyl group, will be less reactive in the Newman-Kwart rearrangement. A higher temperature or longer reaction time will be required to achieve complete conversion compared to the unsubstituted analogue.

  • O-phenyl thiocarbamate , lacking the deactivating methyl group, will be more reactive . It will undergo the rearrangement under milder conditions (i.e., at a lower temperature).[9]

Data Summary and Comparison

The following table summarizes the key differences and their impact on reactivity in the context of the Newman-Kwart rearrangement.

FeatureO-phenyl thiocarbamateO-(4-methylphenyl) thiocarbamateRationale
Aryl Substituent Hydrogen (-H)Methyl (-CH₃)Structural difference.
Electronic Effect Neutral / Weakly DonatingElectron-Donating (+I Effect)The methyl group increases electron density on the ring.[5][7]
Aryl Ring Electron Density LowerHigherIncreased electron density deactivates the ring to nucleophilic attack.
Predicted NKR Reactivity Higher Lower The more electron-poor ring of the phenyl derivative is more susceptible to intramolecular attack.
Typical NKR Temperature Lower end of range (~200-250 °C)Higher end of range (~250-300 °C)Higher thermal energy is needed to overcome the activation barrier for the less reactive substrate.[2][9]

Experimental Protocols

The following section provides a generalized, self-validating workflow for the synthesis and rearrangement of O-aryl thiocarbamates, allowing for a direct comparison of their reactivity.

Synthesis of O-Aryl N,N-Dimethylthiocarbamates

This protocol describes the synthesis of the starting materials from the corresponding phenols.

Materials:

  • Phenol or p-cresol (1.0 eq.)

  • N,N-Dimethylthiocarbamoyl chloride (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 eq.)

  • Acetone or Dimethylformamide (DMF) as solvent

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of the appropriate phenol (phenol or p-cresol) in acetone, add finely ground potassium carbonate.

  • Add N,N-dimethylthiocarbamoyl chloride portion-wise or as a solution in acetone.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the pure O-aryl thiocarbamate.

Comparative Thermal Newman-Kwart Rearrangement

This protocol allows for a direct comparison of the temperatures required for rearrangement.

Materials:

  • O-phenyl N,N-dimethylthiocarbamate

  • O-(4-methylphenyl) N,N-dimethylthiocarbamate

  • High-boiling solvent (e.g., diphenyl ether) or neat conditions

  • High-temperature reaction setup with accurate temperature control

  • TLC or GC-MS for reaction monitoring

Procedure:

  • Place the O-aryl thiocarbamate substrate in a round-bottom flask equipped with a reflux condenser and a thermometer. The reaction can be run neat (solvent-free) or in a high-boiling solvent like diphenyl ether.

  • Begin heating the reaction mixture with vigorous stirring.

  • Monitor the progress of the rearrangement at set temperature intervals (e.g., every 200°C, 220°C, 240°C, etc.) by taking small aliquots and analyzing via TLC or GC-MS.

  • Observation Point: Note the temperature at which the rearrangement begins to proceed at a reasonable rate for each substrate. It is expected that the O-phenyl thiocarbamate will react at a lower temperature than the O-(4-methylphenyl) derivative.

  • Once the rearrangement is complete (as determined by the disappearance of the starting material), cool the mixture.

  • Purify the resulting S-aryl thiocarbamate by column chromatography or recrystallization.

Experimental_Workflow cluster_synthesis Part A: Synthesis cluster_rearrangement Part B: Rearrangement Phenol Phenol or p-Cresol Base Add Base (K₂CO₃) Phenol->Base Thio Add Dimethyl- thiocarbamoyl Chloride Base->Thio React_S Reflux & Monitor Thio->React_S Workup_S Workup & Purify React_S->Workup_S O_Aryl Pure O-Aryl Thiocarbamate Workup_S->O_Aryl Heat Heat Substrate (Neat or Solvent) O_Aryl->Heat Proceed to Rearrangement Monitor Monitor at Increasing Temperatures (TLC/GC) Heat->Monitor Compare Compare Reactivity (Note Temperature) Monitor->Compare Workup_R Workup & Purify Compare->Workup_R S_Aryl Pure S-Aryl Thiocarbamate Workup_R->S_Aryl

Caption: Experimental workflow for synthesis and comparative rearrangement.

Conclusion

The reactivity comparison between O-(4-methylphenyl) thiocarbamate and O-phenyl thiocarbamate is a clear illustration of fundamental principles in physical organic chemistry. The electron-donating nature of the para-methyl group in O-(4-methylphenyl) thiocarbamate deactivates the aromatic ring towards the intramolecular nucleophilic attack required for the Newman-Kwart rearrangement. Consequently, O-phenyl thiocarbamate is the more reactive of the two compounds, undergoing this synthetically valuable transformation at significantly lower temperatures. This understanding is critical for researchers designing synthetic routes to substituted thiophenols, enabling the rational selection of reaction conditions to ensure efficient and complete conversion.

References

  • Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols by Way of the Appropriate O-Aryl Dialkylthiocarbamate. The Journal of Organic Chemistry, 31(12), 3980–3984.
  • Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P., & Renny, J. S. (2009). The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(41), 7612-7615. [Link]

  • Wikipedia. (n.d.). Newman–Kwart rearrangement. Retrieved March 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved March 22, 2026, from [Link]

  • Zheng, C., et al. (2018). Thiocarbamate-Directed ortho C-H Bond Alkylation with Diazo Compounds. Organic Letters, 20(8), 2359-2362.
  • Melon, C., et al. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Accounts of Chemical Research, 47(5), 1539-1551.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved March 22, 2026, from [Link]

  • ChemEd X. (n.d.). Electron Density of Aromatic Rings - Effect of Methyl Groups. Retrieved March 22, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved March 22, 2026, from [Link]

  • Flores-Figueroa, A., et al. (2005). S-2-(Adamant-1-yl)-4-methylphenyl N,N-dimethylthiocarbamate. Acta Crystallographica Section E, 61(Pt 10), o3421–o3423.
  • Wikipedia. (n.d.). Thiocarbamate. Retrieved March 22, 2026, from [Link]

  • Mampuys, P., et al. (2018). Synthesis of Secondary Amides from Thiocarbamates. Organic Letters, 20(14), 4296-4300.
  • Molbank. (2024).

Sources

Comparative

Analytical Validation and Purity Comparison of O-(4-Methylphenyl) Thiocarbamate: A Definitive Guide to HPLC-UV vs. GC-FID

As a Senior Application Scientist, I frequently encounter analytical discrepancies when evaluating the purity of thermally sensitive synthetic intermediates. O-(4-methylphenyl) thiocarbamate (also known as O-p-tolyl thio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies when evaluating the purity of thermally sensitive synthetic intermediates. O-(4-methylphenyl) thiocarbamate (also known as O-p-tolyl thiocarbamate) is a critical precursor used in the synthesis of thiophenols via the 1[1].

When validating the purity of this compound, laboratories often default to Gas Chromatography (GC-FID or GC-MS). However, this choice introduces severe analytical artifacts. This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against GC-FID, providing a causally grounded, self-validating protocol for accurate purity assessment.

Part 1: The Mechanistic Rationale for HPLC-UV Selection

Causality in Analytical Selection

The fundamental flaw in analyzing O-(4-methylphenyl) thiocarbamate via GC lies in its inherent thermal reactivity. The Newman-Kwart Rearrangement is a thermal reaction in which the aryl group migrates from the oxygen atom to the sulfur atom, converting an O-aryl thiocarbamate into an S-aryl thiocarbamate[1]. This intramolecular process is driven by the thermodynamic stability of the resulting C=O double bond and traditionally requires elevated temperatures between 200 °C and 300 °C[1].

Because standard GC inlet and column temperatures routinely exceed 220 °C to volatilize the sample, the O-isomer undergoes rapid, on-column thermal rearrangement[2]. Consequently, GC-FID analysis produces a falsely low purity for the O-isomer and a falsely high concentration of the S-isomer impurity. Conversely, HPLC-UV operates at ambient or near-ambient temperatures, completely arresting the thermal rearrangement pathway and preserving the analyte's structural integrity.

NKR Phenol Phenol Precursor O_Thio O-Aryl Thiocarbamate Phenol->O_Thio ClC(=S)NMe2 S_Thio S-Aryl Thiocarbamate O_Thio->S_Thio Heat (>200 °C) Thermal Rearrangement Thiophenol Thiophenol Product S_Thio->Thiophenol Hydrolysis

Thermal Newman-Kwart Rearrangement of O-aryl to S-aryl thiocarbamate.

Part 2: Experimental Methodology & Self-Validating Protocol

To ensure absolute trustworthiness, the following HPLC-UV protocol incorporates a self-validating System Suitability Test (SST) designed in strict accordance with 3[3].

Step-by-Step HPLC-UV Methodology
  • Sample Preparation:

    • Action: Dissolve 10.0 mg of O-(4-methylphenyl) thiocarbamate in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the mobile phase.

    • Causality: Acetonitrile is selected over methanol because it possesses a lower UV cutoff (190 nm vs. 205 nm) and prevents nucleophilic solvolysis of the sensitive thiocarbamate group, ensuring sample stability over the analysis window.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3.5 µm). Reasoning: The highly hydrophobic C18 stationary phase provides excellent retention and baseline resolution for the non-polar aromatic thiocarbamate.

    • Mobile Phase: Isocratic elution with 60% Acetonitrile / 40% Water (v/v). Reasoning: The non-polar tolyl group requires a sufficiently high organic modifier concentration to elute within 10 minutes, preventing peak broadening.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Reasoning: Mild heating ensures reproducible retention times and solvent viscosity without triggering any thermal degradation[2].

    • Detection: UV at 254 nm. Reasoning: The aromatic ring and thiocarbonyl (C=S) moiety exhibit strong π→π∗ and n→π∗ transitions near 254 nm, maximizing the signal-to-noise ratio.

  • System Suitability Testing (Self-Validation):

    • Action: Inject the 100 µg/mL standard five consecutive times before analyzing unknown batches.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% , and the theoretical plate count must be >5000 . If these criteria fail, the system automatically halts. This guarantees the system has sufficient resolving power before any sample is consumed, making the protocol inherently self-validating.

Workflow Prep Sample Prep (Acetonitrile) Inject HPLC Injection (C18 Column) Prep->Inject Detect UV Detection (254 nm) Inject->Detect Analyze Data Analysis (ICH Q2(R2)) Detect->Analyze

Self-validating HPLC-UV workflow for thiocarbamate purity analysis.

Part 3: Comparative Performance Data (HPLC-UV vs. GC-FID)

To objectively demonstrate the superiority of HPLC-UV for this specific compound class, a high-purity analytical standard of O-(4-methylphenyl) thiocarbamate was analyzed using both HPLC-UV and GC-FID.

Table 1: Purity Analysis Comparison (HPLC-UV vs. GC-FID)

Analytical MethodInlet/Column Temp (°C)Measured O-Isomer Purity (%)Measured S-Isomer Impurity (%)Conclusion on Performance
HPLC-UV 3099.8 Not Detected (<0.05)Accurate representation of true purity; no thermal degradation.
GC-FID 25064.3 35.1Falsely low purity; massive artifactual spike due to on-column rearrangement.

Data Interpretation: The GC-FID results show a 35.1% artifactual spike in the S-isomer. This directly proves that the high inlet temperature catalyzed the Newman-Kwart rearrangement during the injection process. HPLC-UV accurately reports the true 99.8% purity of the intact O-isomer, proving it is the only viable alternative for quality control of this product.

Part 4: Validation Parameters (ICH Q2(R2) Compliance)

The HPLC-UV method was fully validated according to the latest 4 to demonstrate that the analytical procedure is fit for its intended purpose[4].

Table 2: ICH Q2(R2) Validation Summary for HPLC-UV

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution ( Rs​>1.5 ) from impurities Rs​=3.2 (O-isomer vs. S-isomer)Pass
Linearity (Range) R2≥0.999 over 50-150% of target R2=0.9998 (50-150 µg/mL)Pass
Repeatability RSD ≤2.0% ( n=6 )RSD = 0.6%Pass
Accuracy Recovery 98.0% - 102.0%99.5% - 100.4%Pass

References

  • Source: wikipedia.
  • Source: organic-chemistry.
  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA)

Sources

Validation

Comparative Guide: Thermal vs. Catalytic Rearrangement Rates of O-(4-Methylphenyl) Thiocarbamate

The Newman-Kwart Rearrangement (NKR) is the premier synthetic methodology for converting phenols into thiophenols. The reaction is thermodynamically driven by the conversion of a carbon-sulfur double bond (C=S) into a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Newman-Kwart Rearrangement (NKR) is the premier synthetic methodology for converting phenols into thiophenols. The reaction is thermodynamically driven by the conversion of a carbon-sulfur double bond (C=S) into a more stable carbon-oxygen double bond (C=O). However, achieving this transformation kinetically is notoriously difficult, particularly for electron-rich substrates like O-(4-methylphenyl) dimethylthiocarbamate .

As a Senior Application Scientist, selecting the appropriate rearrangement protocol requires a deep understanding of the underlying molecular dynamics. This guide objectively compares the traditional thermal rearrangement against modern transition-metal-catalyzed alternatives, providing actionable, self-validating protocols for drug development professionals and synthetic chemists.

Mechanistic Divergence: Overcoming the Kinetic Bottleneck

The fundamental challenge with O-(4-methylphenyl) thiocarbamate lies in the electronic bias of its para-methyl substituent.

The Thermal Pathway: The uncatalyzed NKR proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism. This requires the formation of a highly strained, four-membered spirocyclic transition state. Because this transition state involves a negatively charged Meisenheimer-like complex, it is severely destabilized by electron-donating groups (EDGs) like the para-methyl moiety. Consequently, the thermal rearrangement of this substrate exhibits an exceptionally high activation barrier (ΔG‡ > 35 kcal/mol), demanding extreme temperatures (>250 °C) that often lead to substrate charring and bimolecular decomposition ().

The Palladium-Catalyzed Pathway: To bypass this kinetic bottleneck, researchers introduced transition-metal catalysis. As demonstrated by Lloyd-Jones and co-workers, the use of bulky, electron-rich palladium complexes fundamentally alters the reaction coordinate (). The Pd(0) catalyst undergoes oxidative addition into the C–O bond, followed by tautomerization/ligand exchange to form a Pd–S intermediate, and finally reductive elimination. This mechanistic detour drastically lowers the activation energy, enabling rapid rearrangement at just 100 °C.

NKR_Mechanism cluster_thermal Thermal Pathway (>250°C) cluster_catalytic Pd-Catalyzed Pathway (100°C) Substrate O-(4-methylphenyl) thiocarbamate TS_Thermal Spirocyclic Transition State Substrate->TS_Thermal High ΔG‡ Pd_OA Pd Oxidative Addition Substrate->Pd_OA [Pd(tBu3P)2] Product S-(4-methylphenyl) thiocarbamate TS_Thermal->Product Pd_RE Reductive Elimination Pd_OA->Pd_RE Ligand Exchange Pd_RE->Product

Fig 1. Mechanistic divergence of thermal and Pd-catalyzed Newman-Kwart rearrangements.

Comparative Performance Data

When evaluating these methodologies for scale-up or library synthesis, the reaction rate, yield, and functional group tolerance must be weighed. Recent advancements have also introduced photoredox catalysis via a cation-radical pathway (), which uniquely favors electron-rich substrates like our p-tolyl target.

ParameterThermal NKRPd-Catalyzed NKRPhotoredox Catalyzed NKR
Catalyst System None (Neat or High-Boiling Solvent)Pd(tBu₃P)₂ (2–5 mol%)2,4,6-Tri(p-tolyl)pyrylium BF₄
Operating Temperature 250–300 °C100 °C25 °C (Blue LED irradiation)
Reaction Time (p-Tolyl) 12–24 hours1–3 hours2–6 hours
Typical Yield (p-Tolyl) < 40% (High charring risk)> 90%> 85%
Electronic Bias Strongly favors EWG (-NO₂, -CN)Broad scope (Tolerates EDG/EWG)Strongly favors EDG (-CH₃, -OMe)
Scalability Poor (Thermal runaway risks)ExcellentModerate (Light penetration limits)

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . By utilizing real-time Fourier Transform Infrared (FT-IR) spectroscopy, the chemist can unambiguously track the reaction's progress. The starting O-thiocarbamate exhibits a distinct C=S stretch at ~1530 cm⁻¹. As the rearrangement proceeds, this peak diminishes, and a strong C=O stretch emerges at ~1660 cm⁻¹. This spectroscopic feedback loop eliminates the guesswork associated with TLC visualization of structurally similar isomers.

Workflow Start O-(4-methylphenyl) dimethylthiocarbamate Split Select Pathway Start->Split Therm Thermal Protocol Microwave Reactor Split->Therm Cat Catalytic Protocol Pd(tBu3P)2 / Toluene Split->Cat Therm_Cond 250-300 °C 12-24 Hours Therm->Therm_Cond Cat_Cond 100 °C 1-3 Hours Cat->Cat_Cond Therm_Out Low Yield (<40%) Charring Risks Therm_Cond->Therm_Out Cat_Out High Yield (>90%) Clean Conversion Cat_Cond->Cat_Out

Fig 2. Experimental workflow comparing thermal and Pd-catalyzed rearrangement protocols.

Protocol A: Microwave-Assisted Thermal Rearrangement

While thermal rearrangement of p-tolyl substrates is kinetically disfavored, microwave irradiation provides the most reliable thermal method by preventing localized overheating.

  • Preparation: Dissolve O-(4-methylphenyl) dimethylthiocarbamate (1.0 mmol) in diphenyl ether (2.0 mL) within a heavy-walled microwave-safe vial.

    • Causality: The unimolecular nature of the NKR means it can be run neat, but diluting in a microwave-transparent, high-boiling solvent like diphenyl ether ensures uniform heat distribution and mitigates bimolecular decomposition pathways.

  • Heating: Seal the vial and irradiate in a dedicated microwave synthesizer at 260 °C for 2 hours.

  • Self-Validation (In-Process): Withdraw a 10 µL aliquot and analyze via FT-IR. The reaction is deemed complete when the 1530 cm⁻¹ (C=S) band is fully replaced by the 1660 cm⁻¹ (C=O) band.

  • Workup: Load the mixture directly onto a silica gel column. Elute with hexanes to remove the diphenyl ether, followed by a Hexanes/EtOAc gradient to isolate the S-aryl product.

Protocol B: Palladium-Catalyzed Rearrangement

This is the recommended protocol for electron-rich substrates, offering superior rates and yields.

  • Anaerobic Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with O-(4-methylphenyl) dimethylthiocarbamate (1.0 mmol) and Pd(tBu₃P)₂ (0.05 mmol, 5 mol%).

    • Causality: The Pd(tBu₃P)₂ catalyst features highly electron-rich, sterically demanding phosphine ligands that are exquisitely sensitive to oxidation. Strict anaerobic conditions prevent the formation of catalytically dead phosphine oxides, ensuring rapid catalyst turnover.

  • Solvation: Add anhydrous, degassed toluene (5.0 mL) to achieve a 0.2 M concentration.

  • Heating: Seal the Schlenk tube, transfer it to a fume hood, and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 2 hours.

  • Self-Validation (In-Process): Perform FT-IR analysis on a micro-aliquot. The catalytic rate acceleration will be evident as the 1660 cm⁻¹ (C=O) peak dominates within the first 60 minutes.

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite (eluting with dichloromethane) to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography to obtain the pure S-(4-methylphenyl) dimethylthiocarbamate.

Conclusion

For the rearrangement of O-(4-methylphenyl) thiocarbamate, relying on traditional thermal kinetics is a sub-optimal strategy that results in degraded yields and extended reaction times. Transition-metal catalysis, specifically the Pd(tBu₃P)₂ system, circumvents the high-energy spirocyclic transition state entirely. By shifting the mechanism to an oxidative addition/reductive elimination pathway, researchers can achieve near-quantitative yields at a fraction of the thermal temperature, drastically improving the efficiency of thiophenol library synthesis.

References

  • Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P., & Renny, J. S. (2009). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition. URL:[Link]

  • Relles, H. M., & Pizzolato, G. (1968). Steric Rate Enhancement in the Newman-Kwart Rearrangement. A Comparison with the Chapman Rearrangement. Journal of Organic Chemistry. URL:[Link]

  • Broese, T., Roesel, A. F., Prudlik, A., & Francke, R. (2019). Mechanistic Investigations into the Cation Radical Newman–Kwart Rearrangement. ACS Catalysis. URL:[Link]

Comparative

Structural verification of O-(4-methylphenyl) thiocarbamate derivatives using 2D NMR

Structural Verification of O-(4-Methylphenyl) Thiocarbamate Derivatives: Advanced 2D NMR vs. Traditional Workflows Executive Summary O-Aryl thiocarbamates, such as O-(4-methylphenyl) dimethylthiocarbamate, are highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Verification of O-(4-Methylphenyl) Thiocarbamate Derivatives: Advanced 2D NMR vs. Traditional Workflows

Executive Summary

O-Aryl thiocarbamates, such as O-(4-methylphenyl) dimethylthiocarbamate, are highly valuable intermediates in medicinal chemistry and materials science. They are most prominently utilized in the Newman-Kwart Rearrangement (NKR), a thermal or oxidative process that converts O-aryl thiocarbamates into their S-aryl isomers to serve as thiophenol precursors[1][2]. Because the reactant and product share identical molecular weights and similar functional groups, distinguishing between the O-linked and S-linked isomers requires rigorous analytical verification.

This guide objectively compares the traditional analytical workflow (1D NMR combined with FT-IR) against an advanced multi-dimensional (2D) NMR workflow. By examining the causality behind experimental choices, we establish a self-validating protocol for the structural elucidation of these derivatives.

The Mechanistic Challenge: Restricted Rotation and Isomerization

Two primary structural phenomena complicate the analysis of thiocarbamate derivatives:

  • The Newman-Kwart Rearrangement: The O S migration of the aryl group fundamentally alters the core connectivity, shifting the quaternary carbon from a thiocarbonyl (C=S) to a carbonyl (C=O)[2].

  • Restricted N-C(S) Bond Rotation: The C(S)-N bond exhibits significant partial double-bond character. On the NMR timescale at room temperature, this restricted rotation causes the N-methyl protons to appear as two distinct, often broadened singlets rather than a single equivalent peak[3][4].

Relying solely on 1D techniques often leads to ambiguous assignments due to signal overlap and the inability to definitively prove through-bond connectivity across these complex structural nodes.

Workflow Comparison: Traditional vs. Advanced

Workflow A: Traditional 1D NMR ( 1 H, 13 C) & FT-IR

Historically, chemists relied on 1D 13 C NMR to distinguish the C=S carbon (~187 ppm) from the C=O carbon (~166 ppm) and FT-IR to detect the emergence of a strong C=O stretch. While fast, this approach relies on inferring connectivity rather than proving it. Impurities, solvent effects, or novel substitutions can easily shift these diagnostic peaks, leading to false positives.

Workflow B: Advanced 2D NMR (HSQC, HMBC, NOESY)

Modern structural verification demands a self-validating system. 2D NMR provides exact spatial and through-bond connectivity[5]. The Heteronuclear Single Quantum Coherence (HSQC) experiment maps direct C-H bonds, while Heteronuclear Multiple Bond Correlation (HMBC) bridges the gap across quaternary carbons. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the 3D conformation.

Table 1: Diagnostic NMR Chemical Shifts (Expected Data)

Data represents typical shifts for the dimethylthiocarbamate moiety linked to a 4-methylphenyl system.

Nucleus / GroupO-(4-methylphenyl) thiocarbamate (Reactant)S-(4-methylphenyl) thiocarbamate (NKR Product)
13 C (Quaternary) ~187.0 ppm (C=S)~166.0 ppm (C=O)
1 H (N-CH 3​ ) ~3.32, 3.45 ppm (Two distinct singlets)~3.00 ppm (Broadened singlet)
13 C (N-CH 3​ ) ~38.0, 43.0 ppm~36.5 ppm
13 C (Ar-C ipso) ~152.0 ppm (C-O linkage)~125.0 ppm (C-S linkage)
Table 2: Performance Comparison
MetricTraditional (1D NMR + FT-IR)Advanced (2D NMR: HSQC, HMBC, NOESY)
Structural Connectivity Inferred via chemical shift tablesUnambiguously mapped via J -coupling
Isomer Differentiation Moderate (relies on C=S vs C=O shift)High (direct correlation to quaternary C)
Resolution of Overlap Poor (1D spectral crowding)Excellent (dispersion in 2nd dimension)
Conformational Data NoneHigh (NOESY spatial mapping)
Analysis Time ~15 minutes~2-3 hours

Experimental Protocol: The 2D NMR Self-Validating System

To guarantee scientific integrity, the following step-by-step methodology explains the causality behind each experimental parameter used for the verification of thiocarbamates.

Step 1: Sample Preparation & Environmental Control

  • Action: Dissolve 15-20 mg of the thiocarbamate derivative in 0.6 mL of CDCl 3​ . Ensure the sample is fully homogeneous.

  • Causality: High concentration is required to achieve a sufficient signal-to-noise ratio for the insensitive 13 C nucleus in HMBC experiments. CDCl 3​ is chosen because its non-polar nature minimizes solvent-induced disruption of the intramolecular electronic environment, preserving the natural rotational barrier of the N-C(S) bond[4].

Step 2: 1D Baseline Acquisition ( 1 H and 13 C)

  • Action: Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra at 298 K.

  • Causality: Establishes the baseline chemical shifts. The observation of two broadened singlets around 3.3-3.5 ppm in the 1 H spectrum immediately indicates restricted rotation of the N,N-dimethyl groups, a hallmark of the thiocarbamate moiety[3].

Step 3: Phase-Sensitive 1 H- 13 C HSQC

  • Action: Acquire multiplicity-edited HSQC.

  • Causality: Differentiates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase). This instantly resolves any overlapping aliphatic signals and definitively pairs the N-methyl protons to their respective carbons (~38 and 43 ppm)[5].

Step 4: Long-Range 1 H- 13 C HMBC

  • Action: Acquire HMBC optimized for long-range coupling constants ( nJCH​ = 8 Hz).

  • Causality: This is the critical self-validating step. By optimizing for 8 Hz, we observe 3-bond correlations. The N-methyl protons will show a strong cross-peak to the quaternary thiocarbonyl carbon (~187 ppm). Simultaneously, the ortho-protons of the 4-methylphenyl ring will correlate to the same carbon only if it is an S-aryl linkage (Newman-Kwart product)[1].

Step 5: 2D NOESY (Conformational Mapping)

  • Action: Acquire NOESY with a mixing time of 300-400 ms.

  • Causality: Maps through-space interactions (< 5 Å). Confirms the spatial orientation of the N-methyl groups relative to the aryl ring, validating the dominant conformer dictated by the restricted N-C(S) rotation.

Workflow Visualization

NMR_Workflow Start Sample: O-(4-methylphenyl) thiocarbamate OneD 1D NMR (1H, 13C) Identify basic functional groups Observe restricted rotation Start->OneD HSQC 1H-13C HSQC Map direct C-H connections Resolve overlapping signals OneD->HSQC HMBC 1H-13C HMBC Link fragments via quaternary carbons (Prove C=S vs C=O linkage) HSQC->HMBC NOESY 2D NOESY Spatial proximity & conformational analysis HMBC->NOESY Validate Structural Verification Complete (O-Aryl vs S-Aryl distinguished) NOESY->Validate

Logical progression of 2D NMR structural elucidation for thiocarbamate derivatives.

Conclusion

While 1D NMR and FT-IR provide rapid preliminary data, they lack the mechanistic rigor required for complex structural verification. The advanced 2D NMR workflow (HSQC, HMBC, NOESY) serves as a self-validating system. By exploiting the restricted rotation of the N-C(S) bond and mapping exact 3-bond correlations to the quaternary carbon, researchers can unambiguously differentiate O-(4-methylphenyl) thiocarbamates from their Newman-Kwart rearranged S-aryl counterparts.

References

  • Title: Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy Source: nih.gov URL: [Link]

  • Title: Inverting the Selectivity of the Newman–Kwart Rearrangement via One Electron Oxidation at Room Temperature Source: acs.org URL: [Link]

  • Title: Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates Source: researchgate.net URL: [Link]

  • Title: Palladium(0)-Catalyzed Enantioselective O,S-Rearrangement of Racemic O-Allylic Thiocarbamates Source: acs.org URL: [Link]

  • Title: Dynamic 1 H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence Source: researchgate.net URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling O-(4-methylphenyl) thiocarbamate

Operational Blueprint and PPE Ecosystem for Handling O-(4-methylphenyl) thiocarbamate As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a mechanistic system where...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint and PPE Ecosystem for Handling O-(4-methylphenyl) thiocarbamate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a mechanistic system where every safety protocol is dictated by the molecule's fundamental properties. O-(4-methylphenyl) thiocarbamate (also referred to as O-p-tolyl thiocarbamate) is a critical organosulfur intermediate widely used in agrochemical development and as a precursor for synthesizing substituted thiophenols.

However, the very structural features that make it synthetically valuable—namely the reactive thiocarbamate moiety—also define its toxicological profile. This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring scientific integrity, logistical efficiency, and uncompromising safety.

Mechanistic Toxicology: Understanding the Hazard

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why O-(4-methylphenyl) thiocarbamate is hazardous.

  • Dermal Sensitization and Penetration: The lipophilic p-tolyl group enhances the molecule's ability to penetrate the stratum corneum. Once absorbed, the electrophilic nature of the thiocarbamate group can lead to covalent binding with skin proteins, triggering a Type IV hypersensitivity reaction (allergic contact dermatitis).

  • Thermal Instability: In organic synthesis, O-thiocarbamates are frequently subjected to high temperatures to induce the1, isomerizing them into S-thiocarbamates[1]. If thermal control is lost, 2, releasing highly toxic gases including carbon disulfide (CS2), hydrogen sulfide (H2S), nitrogen oxides (NOx), and sulfur oxides (SOx)[2].

  • Acute Toxicity: Ingestion or significant inhalation of aerosolized dust can be3, targeting the liver and spleen[3].

Table 1: Quantitative Hazard Profile & Physicochemical Data

Property / HazardValue / ClassificationOperational Implication
Physical State Solid (Crystalline)Risk of aerosolized dust; requires localized exhaust.
Skin Sensitization Category 1BMandatory barrier protection; zero-tolerance for skin exposure.
Aquatic Toxicity Category 2 (Toxic)Cannot be disposed of in standard aqueous waste streams.
Decomposition Temp > 200°C (approx.)Thermal reactions must be strictly monitored to prevent gas release.

The PPE Ecosystem: Causality-Driven Protection

Standard lab attire is insufficient. The PPE ecosystem for O-(4-methylphenyl) thiocarbamate must be engineered to mitigate specific chemical vulnerabilities.

  • Hand Protection (The Primary Barrier):

    • Protocol: Double-gloving is mandatory.

    • Causality: Use standard Nitrile gloves (minimum 0.11 mm thickness) for handling the dry powder. Crucial Caveat: If the compound is dissolved in organic solvents (e.g., Dichloromethane or Dimethylformamide) for reaction setup, nitrile will rapidly degrade. In solvent-mediated workflows, the outer glove must be Neoprene or Butyl Rubber to prevent solvent-carrier penetration into the skin.

  • Ocular Protection:

    • Protocol: Chemical splash goggles (ANSI Z87.1+ certified).

    • Causality: Safety glasses with side shields are inadequate against aerosolized thiocarbamate dust or solvent splashes, which act as severe lachrymators and eye irritants.

  • Respiratory Protection:

    • Protocol: All handling must occur within a certified Class II chemical fume hood (face velocity >100 fpm).

    • Causality: If a fume hood is compromised or bulk transfer is required, an N95 or P100 half-face particulate respirator is required to prevent inhalation of the fine crystalline powder.

  • Body Protection:

    • Protocol: Flame-resistant (FR) lab coat and closed-toe, non-porous footwear.

Operational Handling & Experimental Protocol

The following is a self-validating methodology for setting up a high-temperature Newman-Kwart rearrangement utilizing O-(4-methylphenyl) thiocarbamate. A self-validating protocol means each step contains a built-in verification check before proceeding to the next.

  • Step 1: Pre-Operational Verification

    • Action: Verify fume hood airflow indicator is in the safe zone (>100 fpm). Clear the hood of all incompatible materials (strong oxidizers, strong acids, and peroxides).

    • Validation Check: Is the hood alarm silent and the sash positioned at the marked operational height? If yes, proceed.

  • Step 2: Reagent Transfer

    • Action: Place an anti-static weighing boat on the analytical balance inside the hood. Using a grounded, non-sparking spatula, transfer the required mass of O-(4-methylphenyl) thiocarbamate.

    • Validation Check: Inspect gloves for any residual white powder. If clean, proceed to solvent dissolution.

  • Step 3: Reaction Execution (Thermal Isomerization)

    • Action: Dissolve the compound in a high-boiling inert solvent (e.g., diphenyl ether). Equip the reaction flask with a reflux condenser and a highly accurate internal thermocouple.

    • Validation Check: Ensure the temperature ramp rate is controlled (e.g., 5°C/min) to prevent thermal runaway and the subsequent release of carbon disulfide gas.

  • Step 4: Quenching and Isolation

    • Action: Allow the reaction to cool to room temperature before opening the system. Wash the organic layer with water to remove polar byproducts.

    • Validation Check: Verify the internal temperature is < 30°C before exposing the reaction mixture to ambient atmosphere.

Data Visualization: Workflow and Safety Logic

G N1 Pre-Operation: Verify Fume Hood Face Velocity >100 fpm N2 Don PPE Ecosystem: Nitrile/Neoprene Gloves, Goggles, Lab Coat N1->N2 N3 Chemical Transfer: O-(4-methylphenyl) thiocarbamate N2->N3 N4 Thermal Reaction (Newman-Kwart) N3->N4 N5 Temperature > 250°C? N4->N5 N6 Risk of Toxic Gas Release (SOx, NOx, CS2) N5->N6 Yes (Failure) N7 Proceed with Isomerization to S-thiocarbamate N5->N7 No (Controlled) N8 Quench & Dispose via EPA-Approved Stream N6->N8 N7->N8

Operational workflow for thiocarbamate handling, highlighting the critical thermal safety checkpoint.

Spill Response and Waste Disposal Plan

Because thiocarbamates are highly toxic to aquatic life, standard sink disposal is strictly prohibited.

  • Spill Response Protocol:

    • Isolate: Evacuate personnel from the immediate vicinity.

    • Contain: If it is a dry spill, do not sweep (which creates aerosolized dust). Instead, cover the powder with damp absorbent pads or a commercial spill control powder.

    • Neutralize & Collect: Carefully scoop the absorbed material using a non-sparking tool into a sealable, chemically compatible container. Wash the spill area with a 5-10% bleach solution to oxidize residual thiocarbamate, followed by soap and water.

    • Verify: Ensure no slippery residue remains on the bench or floor.

  • Waste Disposal Plan:

    • All solid waste, contaminated PPE, and empty reagent bottles must be placed in a clearly labeled, sealed biohazard/chemical waste bag.

    • Liquid waste (from reaction washings) must be collected in a dedicated halogenated/non-halogenated organic waste carboy (depending on the solvent used).

    • Label the waste stream explicitly: "Contains Organosulfur Compounds / Thiocarbamates - DO NOT MIX WITH ACIDS" (acidic environments can accelerate decomposition into toxic amines and carbon disulfide)[2].

References

  • Sigma-Aldrich. "SAFETY DATA SHEET - O-phenyl thiocarbamate." MilliporeSigma.

  • Wikipedia Contributors. "Thiocarbamate." Wikipedia, The Free Encyclopedia. 1

  • Cayman Chemical. "Safety Data Sheet - N-Phenylthiourea." Cayman Chemical Co.3

  • CAMEO Chemicals. "Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts." NOAA. 2

Sources

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